Methyl orotate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTDWTOZAWFKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210523 | |
| Record name | Orotic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-44-2 | |
| Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orotic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6153-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orotic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OROTIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41C6IFG4MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl orotate, the methyl ester of orotic acid, serves as a precursor to intermediates in the de novo pyrimidine synthesis pathway. Its mechanism of action is intrinsically linked to the modulation of this fundamental cellular process. This technical guide delineates the conversion of this compound to its active form, its interaction with key enzymes in pyrimidine biosynthesis, and the downstream consequences on nucleotide pools and cellular processes. Detailed experimental protocols for assessing the activity of relevant enzymes and quantifying cellular nucleotide concentrations are provided, alongside visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction: The Role of Pyrimidine Synthesis in Cellular Proliferation
The de novo synthesis of pyrimidines is a critical metabolic pathway that provides the necessary precursors for DNA and RNA synthesis, as well as for the formation of nucleotide-activated sugars required for glycoprotein and phospholipid biosynthesis. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. The enzymes involved in this pathway have therefore emerged as attractive targets for therapeutic intervention. Orotic acid is a key intermediate in this pathway, and its administration, often in the form of its more bioavailable ester, this compound, can significantly impact cellular metabolism and proliferation.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves its intracellular conversion to orotic acid and subsequent participation in the de novo pyrimidine synthesis pathway.
Prodrug Conversion
This compound is believed to act as a prodrug of orotic acid. Upon cellular uptake, the methyl ester group is likely hydrolyzed by intracellular carboxylesterases to yield orotic acid and methanol.[1][2][3] This conversion is supported by observations that orotic acid and its methyl ester exhibit similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells.[4]
Interaction with the De Novo Pyrimidine Synthesis Pathway
Orotic acid, the active metabolite of this compound, is a key substrate in the latter stages of the de novo pyrimidine synthesis pathway.
The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO2, and ATP, which is then converted in a series of steps to dihydroorotate. The subsequent steps directly involving orotic acid are:
-
Oxidation of Dihydroorotate: The enzyme dihydroorotate dehydrogenase (DHODH) , located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotic acid.[5][6] This is a rate-limiting step in the pathway.
-
Formation of Orotidine-5'-Monophosphate (OMP): The bifunctional enzyme uridine monophosphate synthase (UMPS) facilitates the next two steps. Its orotate phosphoribosyltransferase (OPRT) domain catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP).[7][8]
-
Decarboxylation to Uridine Monophosphate (UMP): The orotidine-5'-phosphate decarboxylase (ODCase) domain of UMPS then decarboxylates OMP to produce uridine monophosphate (UMP).[7][8] UMP is the precursor for all other pyrimidine nucleotides, including UTP, CTP, and TTP.
Downstream Effects: Nucleotide Pool Imbalance
Administration of exogenous orotic acid leads to an imbalance in the intracellular nucleotide pools, characterized by an increase in uridine nucleotides and a decrease in adenosine nucleotides.[1][9] This imbalance is thought to be a primary contributor to the observed biological effects of orotic acid, including the inhibition of DNA synthesis.[1][9] The altered nucleotide ratios can impact various cellular processes that are sensitive to the relative concentrations of different nucleotides.
Quantitative Data
While orotic acid is a substrate and not a classical inhibitor of DHODH or UMPS, its administration can modulate the pathway's flux. The following tables summarize relevant kinetic parameters and observed effects on nucleotide pools.
Table 1: Kinetic Parameters of Key Enzymes in Orotic Acid Metabolism
| Enzyme | Species | Substrate | Km (µM) | Reference |
| Dihydroorotate Dehydrogenase (DHODH) | Rat (liver mitochondria) | Dihydroorotate | 12 | [10] |
| Orotate Phosphoribosyltransferase (OPRTase) | Human (recombinant) | Orotate | Not specified in abstract | [11] |
| Orotate Phosphoribosyltransferase (OPRTase) | Bovine | Orotate | Not specified in abstract | [11] |
Table 2: Effects of Orotic Acid on Nucleotide Pools
| Cell/Tissue Type | Orotic Acid Treatment | Effect on Nucleotide Pools | Reference |
| Rat Hepatocytes | in vitro | Increased uridine nucleotides, decreased adenosine nucleotides | [1] |
| Rat Liver | in vivo (i.p. 300 mg tablet) | Accumulation of uridine nucleotides, decrease in adenosine nucleotides | [9] |
| Human Liver (OTC deficiency) | Endogenous high orotic acid | Increased ratio of uridine nucleotides to adenosine nucleotides | [9] |
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
-
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a soluble analog
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, CoQ10, and DCIP.
-
Add the test compound (or vehicle control) at various concentrations to the wells of the microplate.
-
Add the recombinant DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
UMP Synthase (UMPS) Activity Assay
The bifunctional activity of UMPS can be assessed by measuring the activities of its two domains separately or in a coupled reaction.
This assay measures the conversion of orotate to OMP by monitoring the decrease in absorbance at 295 nm.
-
Materials:
-
Purified or recombinant UMPS or OPRTase domain
-
Orotic acid
-
Phosphoribosyl pyrophosphate (PRPP)
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.6, 2 mM MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
In a UV-transparent plate or cuvette, add the assay buffer and the enzyme.
-
Add the orotate solution and incubate for 1 minute at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the PRPP solution.
-
Immediately monitor the decrease in absorbance at 295 nm.
-
Calculate the initial reaction velocity using the Beer-Lambert law.[11]
-
This assay measures the decarboxylation of OMP to UMP by monitoring the decrease in absorbance at 295 nm.
-
Materials:
-
Purified or recombinant UMPS or ODCase domain
-
Orotidine-5'-monophosphate (OMP)
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0, 7.5 mM MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Pipette the assay buffer and OMP solution into cuvettes.
-
Equilibrate to 30°C and monitor the absorbance at 295 nm until constant.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately record the decrease in absorbance at 295 nm for approximately 5 minutes.
-
Determine the rate of absorbance change from the linear portion of the curve.
-
This method allows for the simultaneous measurement of both OPRTase and ODCase activities by quantifying the product, UMP, using high-performance liquid chromatography (HPLC).[11]
-
Materials:
-
Purified or recombinant UMPS
-
Orotic acid
-
PRPP
-
Assay Buffer
-
HPLC system with a C18 reverse-phase column
-
UV detector
-
UMP standard
-
-
Procedure:
-
Perform the enzymatic reaction by incubating UMPS with orotic acid and PRPP in the assay buffer for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the reaction products by HPLC.
-
Quantify the amount of UMP produced by comparing the peak area to a standard curve.
-
Quantification of Intracellular Nucleotide Pools by HPLC
This protocol provides a general method for extracting and quantifying intracellular nucleotides.
-
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solution (e.g., 0.4 M perchloric acid or 6% trichloroacetic acid)
-
Neutralization solution (e.g., 2 M K2CO3)
-
HPLC system with a C18 reverse-phase column and ion-pairing reagent
-
UV detector
-
Nucleotide standards (ATP, UTP, CTP, etc.)
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound (e.g., this compound).
-
Rapidly wash the cells with ice-cold PBS.
-
Extract the nucleotides by adding the ice-cold extraction solution and incubating on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris.
-
Neutralize the supernatant with the neutralization solution.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the different nucleotides.
-
Compare the peak areas of the samples to those of the nucleotide standards to determine their concentrations.[12]
-
Conclusion
This compound functions as a prodrug for orotic acid, an intermediate in the de novo pyrimidine synthesis pathway. Its mechanism of action is not through direct inhibition of the pathway's enzymes but rather by increasing the substrate load for UMP synthase. This leads to an imbalance in the intracellular nucleotide pools, characterized by an elevation of uridine nucleotides. This alteration in nucleotide homeostasis subsequently impacts downstream processes, including a reduction in DNA synthesis, which underlies its observed effects on cell proliferation. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and other modulators of pyrimidine metabolism.
References
- 1. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. HPLC Analysis of Nucleotides [protocols.io]
- 4. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]
- 6. Cellular Nucleotides Analysis [novocib.com]
- 7. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of orotic acid on in vivo DNA synthesis in hepatocytes of normal rat liver and in hepatic foci/nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
methyl orotate biological functions
An In-Depth Technical Guide on the Core Biological Functions of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 6153-44-2), the methyl ester of orotic acid, is a biochemical whose biological significance is understood primarily through the functions of its parent compound, orotic acid.[1][2][3] Orotic acid, historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[4][5] Evidence suggests that this compound exerts similar biological effects to orotic acid, likely by acting as a prodrug that is readily converted to orotic acid within the body. A key study demonstrated that both orotic acid and its methyl ester exhibited comparable inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells, supporting this view.[6] This guide provides a comprehensive overview of the core biological functions of orotate, focusing on its central role in metabolic pathways, with the understanding that these functions are representative of this compound's activity.
Core Biological Function: Intermediate in De Novo Pyrimidine Biosynthesis
The most crucial biological function of orotic acid is its role as an intermediate in the de novo synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[4][7] This anabolic pathway is essential for cellular proliferation, growth, and overall function.
The synthesis of pyrimidines involves the construction of the pyrimidine ring first, which is then attached to a ribose sugar.[5][8] The key steps involving orotic acid are as follows:
-
Formation of Orotic Acid : The process begins in the cytoplasm, leading to the formation of (S)-dihydroorotate. This molecule is then transported into the mitochondria.[9] Inside the mitochondrion, the enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to produce orotic acid.[10][11][12]
-
Formation of Orotidine-5'-Monophosphate (OMP) : Orotic acid is transported back into the cytoplasm, where it serves as a substrate for the enzyme orotate phosphoribosyltransferase (OPRT) . OPRT catalyzes the condensation of orotic acid with 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) to form the first pyrimidine nucleotide, orotidine-5'-monophosphate (OMP).[13][14][15]
-
Formation of Uridine Monophosphate (UMP) : OMP is subsequently decarboxylated by the enzyme OMP decarboxylase to yield uridine-5'-monophosphate (UMP).[9][11] UMP is the precursor for all other pyrimidine nucleotides, including uridine diphosphate (UDP), uridine triphosphate (UTP), cytidine triphosphate (CTP), and, via a separate pathway, the deoxythymidine triphosphate (dTTP) required for DNA synthesis.[7][16][17]
In mammals, the last two steps of this pathway are catalyzed by a single bifunctional enzyme known as UMP synthase , which possesses both OPRT and OMP decarboxylase activities.[12][18] Genetic defects in UMP synthase lead to the clinical condition known as orotic aciduria, a rare metabolic disorder characterized by the accumulation and excessive urinary excretion of orotic acid, often resulting in megaloblastic anemia and developmental delays.[7][10][18]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotate Metabolism.
Additional Biological and Pharmacological Functions
While its role in nucleotide synthesis is primary, orotic acid and its derivatives have been explored for other physiological and therapeutic effects.
-
Hepatic Lipid Metabolism : In animal models, particularly in rats, high doses of dietary orotic acid have been shown to induce hepatic steatosis (fatty liver).[4] This effect is linked to the upregulation of fatty acid synthesis and impaired secretion of lipoproteins from the liver.[4]
-
Cardioprotective Effects : Orotic acid and its magnesium salt, magnesium orotate, have demonstrated potential benefits for myocardial health. Research suggests that orotate can improve the energy status of heart tissue following ischemic injury by stimulating the synthesis of glycogen and ATP.[19][20] Clinical studies have indicated that magnesium orotate may enhance exercise tolerance in individuals with coronary artery disease and improve survival and symptoms in patients with severe congestive heart failure.[19][20]
-
Mineral Transport : Orotic acid is utilized as a chelating agent to form salts with minerals, such as in lithium orotate and magnesium orotate, for use in dietary supplements.[5] It is proposed that orotic acid may act as a carrier, potentially enhancing the bioavailability and cellular uptake of these minerals.[5][21]
-
Renal Urate Transport : Orotic acid can compete with uric acid for the renal transporter hURAT1. This mechanism is thought to contribute to the gout-ameliorating effects of dairy products, which are a natural source of orotic acid.[12]
Quantitative Data Summary
Quantitative data specifically for this compound is limited. The following table summarizes relevant data for orotate-containing compounds from preclinical studies.
| Parameter | Value | Species/Model | Description | Reference |
| NOAEL (28-day study) | 400 mg/kg bw/day | Rat | No-Observed-Adverse-Effect Level for lithium orotate. | [22] |
| Effective Dose (AIH blockade) | 1.5 mg/kg | Mouse | Dose of lithium orotate causing a near-complete blockade of amphetamine-induced hyperlocomotion (AIH). | [21] |
| Comparative Dose (AIH blockade) | 15-20 mg/kg | Mouse | Effective dose of lithium carbonate for a partial blockade of AIH, highlighting the higher potency of lithium orotate. | [21] |
Experimental Protocols & Workflows
While specific protocols for this compound are not widely published, methods for assaying the enzymes that metabolize its active form, orotic acid, are directly applicable.
Protocol: Fluorometric Assay of Orotate Phosphoribosyltransferase (OPRT) Activity
This protocol, adapted from a 2023 study, provides a method to measure the activity of OPRT, a key enzyme in orotate metabolism, by quantifying the consumption of orotic acid.[23] This assay could be used to investigate the effects of this compound (after presumed conversion to orotate) on the pyrimidine synthesis pathway.
Objective: To determine OPRT activity in a biological sample (e.g., cell lysate).
Materials:
-
Cell lysate containing OPRT
-
Orotic acid standard solution
-
5-phospho-alpha-D-ribose 1-diphosphate (PRPP)
-
Fluorogenic reagent: 4-trifluoromethylbenzamidoxime (4-TFMBAO), 4 mM
-
Oxidizing agent: Potassium ferricyanide (K₃[Fe(CN)₆]), 8 mM
-
Base: Potassium carbonate (K₂CO₃), 80 mM
-
Spectrofluorometer, heat block (80°C), and standard lab equipment
Procedure:
-
Reaction Setup : Prepare the OPRT reaction mixture in microcentrifuge tubes, containing an appropriate buffer, cell lysate, and PRPP.
-
Initiation : Start the enzymatic reaction by adding a defined, non-excessive concentration of orotic acid. Incubate at 37°C.
-
Sampling : At predetermined time intervals (e.g., 0, 15, 30, 60 minutes), withdraw an 80 µL aliquot of the reaction mixture to a new tube.
-
Derivatization : To each aliquot, add 120 µL of water, 200 µL of 4-TFMBAO, 200 µL of K₃[Fe(CN)₆], and 200 µL of K₂CO₃. This mixture selectively reacts with the remaining orotic acid.
-
Fluorescence Generation : Immediately heat the derivatization mixture at 80°C for 4 minutes to develop the fluorophore.
-
Stabilization : Cool the mixture on ice for at least 2 minutes to stop the reaction.
-
Measurement : Measure the fluorescence intensity using a spectrofluorometer (e.g., λex/λem appropriate for the derivative).
-
Calculation : OPRT activity is calculated from the rate of decrease in fluorescence over time, which reflects the rate of orotic acid consumption.
Experimental Workflow Diagram
Caption: Workflow for the Fluorometric Assay of OPRT Activity.
Conclusion
The biological functions of this compound are fundamentally tied to its conversion to orotic acid, a molecule of central importance in metabolism. Its indispensable role as a precursor in the de novo synthesis of pyrimidine nucleotides is its most significant and well-defined function, making it essential for the synthesis of DNA and RNA and, consequently, for cellular life. While secondary pharmacological applications in cardioprotection and mineral transport are areas of active investigation, the metabolic role of orotate remains the cornerstone of its biological profile. This guide provides the foundational knowledge, pathways, and methodologies necessary for researchers and drug development professionals to explore the multifaceted roles of this compound and its active form, orotic acid.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:6153-44-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | C6H6N2O4 | CID 80257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orotic acid - Wikipedia [en.wikipedia.org]
- 6. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. med.libretexts.org [med.libretexts.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 11. ignoucorner.com [ignoucorner.com]
- 12. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. [vivo.weill.cornell.edu]
- 22. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methyl Orotate: A Modulator of Pyrimidine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the role of methyl orotate in pyrimidine biosynthesis. While not a natural intermediate in the de novo synthesis pathway, this compound, the methyl ester of orotic acid, has been shown to exert inhibitory effects on this crucial metabolic process. This document details the established de novo pyrimidine biosynthesis pathway, explores the known biological activity of this compound as an inhibitor of DNA synthesis, and discusses its potential mechanisms of action. Furthermore, this guide furnishes detailed experimental protocols for assessing the impact of compounds like this compound on pyrimidine metabolism and provides visualizations of the key pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental and highly regulated metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of activated sugar precursors for glycoprotein and phospholipid synthesis.[1][2] The pathway commences with simple molecules like bicarbonate, aspartate, and glutamine and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][4]
The key enzymatic steps in the mammalian de novo pyrimidine biosynthesis pathway are as follows:
-
Carbamoyl Phosphate Synthesis: The pathway is initiated in the cytosol by carbamoyl phosphate synthetase II (CPSII), which catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[3]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[3]
-
Ring Closure: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[3] In mammals, CPSII, ATCase, and DHOase exist as a single multifunctional protein known as CAD.
-
Oxidation: Dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane, oxidizes dihydroorotate to orotate.[1]
-
Phosphoribosylation: Orotate phosphoribosyltransferase (OPRTase) catalyzes the transfer of a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine 5'-monophosphate (OMP).[5][6]
-
Decarboxylation: OMP decarboxylase (ODCase) removes the carboxyl group from OMP to yield uridine 5'-monophosphate (UMP).[1] In mammals, OPRTase and ODCase are part of a bifunctional enzyme called UMP synthase.
This compound: An Orotate Analog with Inhibitory Activity
This compound is the methyl ester derivative of orotic acid. While orotic acid is a key intermediate in the de novo pyrimidine pathway, its esterified form, this compound, is not a natural metabolite in this process. However, research has demonstrated that this compound possesses biological activity, acting as an inhibitor of nucleic acid synthesis.
A key study demonstrated that orotic acid and its methyl ester had similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells.[7][8] This finding indicates that this compound can interfere with the pyrimidine biosynthesis pathway, ultimately leading to a reduction in DNA synthesis.
Proposed Mechanism of Action
The precise mechanism by which this compound inhibits pyrimidine biosynthesis has not been definitively elucidated. However, based on its structural similarity to orotic acid, it is hypothesized that this compound may act as a competitive inhibitor of orotate phosphoribosyltransferase (OPRTase).[9] OPRTase utilizes orotate as a substrate to synthesize OMP.[5][6] this compound, by mimicking the structure of orotate, could potentially bind to the active site of OPRTase, thereby preventing the binding of the natural substrate and inhibiting the downstream synthesis of UMP and subsequent pyrimidine nucleotides.
Quantitative Data
Table 1: Summary of Compounds and their Role in Pyrimidine Biosynthesis
| Compound | Role in Pyrimidine Biosynthesis | Reported Effect |
| Orotic Acid | Intermediate | Precursor to OMP; at high concentrations, can inhibit DNA synthesis.[1][10] |
| This compound | Orotate Analog | Inhibits [3H]thymidine incorporation into DNA, similar to orotic acid.[7][8] |
| 5-Fluorouracil (5-FU) | Pyrimidine Analog | Converted to FdUMP, which inhibits thymidylate synthase. |
| Brequinar | DHODH Inhibitor | Inhibits the conversion of dihydroorotate to orotate. |
| Leflunomide | DHODH Inhibitor | Inhibits the conversion of dihydroorotate to orotate. |
Experimental Protocols
[3H]Thymidine Incorporation Assay for Measuring Inhibition of DNA Synthesis
This protocol is a standard method to assess the antiproliferative activity of a compound by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[11]
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
[methyl-3H]Thymidine
-
Trichloroacetic acid (TCA), ice-cold 10% (w/v) solution
-
Ethanol, ice-cold 95% (v/v)
-
0.3 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed hepatoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24-72 hours).
-
Radiolabeling: Add 1 µCi of [methyl-3H]thymidine to each well. Incubate for 4-6 hours at 37°C.
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Air-dry the plate.
-
-
Solubilization and Counting:
-
Add 100 µL of 0.3 M NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of [3H]thymidine incorporation for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the proposed inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on DNA synthesis.
Conclusion and Future Directions
This compound, an analog of the pyrimidine biosynthesis intermediate orotic acid, has been demonstrated to inhibit DNA synthesis in cancer cell lines. The likely mechanism of action is the competitive inhibition of orotate phosphoribosyltransferase (OPRTase), a key enzyme in the de novo pyrimidine pathway. However, a comprehensive understanding of its inhibitory potential requires further investigation.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 value of this compound for the inhibition of DNA synthesis in various cell lines.
-
Enzyme Kinetics: Performing kinetic studies with purified OPRTase to confirm the mechanism of inhibition and determine the inhibition constant (Ki).
-
Structural Biology: Co-crystallization of OPRTase with this compound to elucidate the molecular interactions at the active site.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.
A deeper understanding of the interaction between this compound and the pyrimidine biosynthesis pathway could pave the way for the rational design of novel chemotherapeutic agents targeting nucleotide metabolism.
References
- 1. Effect of orotic acid on in vivo DNA synthesis in hepatocytes of normal rat liver and in hepatic foci/nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Inhibition of Dihydroorotase in Pyrimidine Biosynthesis | Semantic Scholar [semanticscholar.org]
- 8. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
The Discovery and History of Methyl Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl orotate, the methyl ester of orotic acid (uracil-6-carboxylic acid), has played a subtle yet significant role in the landscape of biochemical research and drug discovery. While its parent compound, orotic acid, holds a more prominent position as a key intermediate in the de novo biosynthesis of pyrimidines, this compound has served as a valuable chemical tool and a precursor in the synthesis of various biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, chemical synthesis, and physicochemical properties of this compound. It further details the experimental protocols for its synthesis and its involvement in biochemical studies, offering a comprehensive resource for researchers in the field.
Introduction: The Emergence of Pyrimidine Chemistry
The history of this compound is intrinsically linked to the broader story of pyrimidine chemistry, which began in 1776 with the isolation of uric acid by Carl Wilhelm Scheele. However, it was the synthesis of barbituric acid from urea and malonic acid by Grimaux in 1879 that marked the first laboratory synthesis of a pyrimidine derivative[1]. The systematic study of pyrimidines was pioneered by Pinner, who, in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the term "pyrimidine"[1]. The parent compound of the pyrimidine family was first synthesized by Gabriel in 1900[1].
Orotic acid, first discovered in ruminant milk, was historically considered part of the vitamin B complex and was designated as vitamin B13.[2] Its crucial role as a precursor in the biosynthesis of pyrimidine nucleotides is now well-established.[2] this compound, as a simple ester derivative of orotic acid, emerged from the efforts of organic chemists to modify and study the properties of this important biological molecule. While a definitive first synthesis is not prominently documented in readily available historical records, its preparation follows standard esterification procedures developed in the late 19th and early 20th centuries.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for both this compound and its parent compound, orotic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6153-44-2 | N/A |
| Molecular Formula | C6H6N2O4 | N/A |
| Molecular Weight | 170.12 g/mol | N/A |
| Melting Point | 244 °C | N/A |
| Appearance | Off-white to yellow or light brown powder | N/A |
| Solubility | Data not readily available in compiled sources. Expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF. | N/A |
| Density | 1.5523 (rough estimate) | N/A |
Table 2: Physicochemical Properties of Orotic Acid
| Property | Value | Source |
| CAS Number | 65-86-1 | [3] |
| Molecular Formula | C5H4N2O4 | [3] |
| Molecular Weight | 156.10 g/mol | [3] |
| Melting Point | 345-346 °C (decomposes) | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility in Water | 0.18 g/100 mL | N/A |
| pKa | 2.4, 9.45 | N/A |
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks / Signals |
| ¹H NMR (DMSO-d6) | Data for pure this compound is not readily available in the searched sources. The following are predicted chemical shifts based on the structure: δ ~11.5 (s, 1H, NH), δ ~11.0 (s, 1H, NH), δ ~6.1 (s, 1H, C5-H), δ ~3.8 (s, 3H, OCH3). |
| ¹³C NMR (DMSO-d6) | Data for pure this compound is not readily available in the searched sources. The following are predicted chemical shifts based on the structure: δ ~165 (C=O, ester), δ ~163 (C4=O), δ ~151 (C2=O), δ ~145 (C6), δ ~100 (C5), δ ~52 (OCH3). |
| Infrared (IR) | Key absorptions expected around 3200-3000 cm⁻¹ (N-H stretching), 1750-1700 cm⁻¹ (C=O stretching of ester and uracil ring), and 1250-1000 cm⁻¹ (C-O stretching of ester). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 170. Key fragments would likely involve the loss of the methoxy group (-OCH3, m/z 31) and the carbomethoxy group (-COOCH3, m/z 59). |
Synthesis of this compound: An Experimental Protocol
The most common method for the synthesis of this compound is the Fischer esterification of orotic acid with methanol in the presence of an acid catalyst. The following protocol is a representative example.
Fischer Esterification of Orotic Acid
Objective: To synthesize this compound from orotic acid and methanol using thionyl chloride as a catalyst.
Materials:
-
Orotic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add orotic acid (15.6 g, 0.10 mol).
-
Addition of Methanol: Add 300 mL of anhydrous methanol to the flask. Stir the suspension and cool the reaction mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add thionyl chloride (10.9 mL, 0.15 mol) dropwise to the stirred suspension. Maintain the temperature between 0-5°C during the addition.
-
Reflux: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux. Continue the reflux for 6 hours.
-
Solvent Removal: After the reaction is complete, cool the mixture slightly and remove the solvent under reduced pressure using a rotary evaporator.
-
Washing: To the residue, add 50 mL of anhydrous methanol, stir thoroughly, and then remove the methanol by rotary evaporation. This step helps to remove any remaining thionyl chloride.
-
Precipitation: Add 150 mL of methyl tert-butyl ether to the residue and stir the suspension at room temperature for 1 hour to precipitate the product.
-
Isolation and Drying: Collect the solid product by filtration, wash it with a small amount of methyl tert-butyl ether, and dry it under vacuum to obtain this compound.
Expected Yield: Approximately 15.8 g (93%).
Biological Role and Experimental Applications
This compound itself is not a direct intermediate in the primary metabolic pathways. Its biological significance stems from its relationship to orotic acid, a key player in the de novo synthesis of pyrimidines.
The De Novo Pyrimidine Biosynthesis Pathway
The de novo pathway is responsible for the synthesis of pyrimidine nucleotides from simpler precursor molecules. Orotic acid is a central intermediate in this pathway.
References
The Role of Methyl Orotate in Nucleotide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of methyl orotate in nucleotide metabolism. While orotic acid is a well-established intermediate in the de novo pyrimidine synthesis pathway, the precise metabolic fate of its methyl ester, this compound, is less explicitly documented. This guide synthesizes the available evidence to propose that this compound functions as a prodrug, undergoing hydrolysis to orotic acid, which then enters the canonical pyrimidine biosynthesis pathway. We will detail the enzymatic steps, present available quantitative data, provide adaptable experimental protocols for studying this compound metabolism, and visualize the key pathways and workflows.
Introduction to Pyrimidine Nucleotide Metabolism
Pyrimidine nucleotides, including uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), are essential for numerous cellular processes. They are the building blocks for DNA and RNA synthesis, and their activated forms (e.g., UDP-glucose) are critical for carbohydrate and lipid metabolism.[1] Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway.
The de novo pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2] The salvage pathway recycles pre-existing pyrimidine bases and nucleosides derived from the diet or nucleic acid degradation.[3] Orotic acid is a key intermediate in the de novo pathway.[4]
The Metabolic Journey of this compound
Direct evidence detailing the specific metabolic pathway of this compound is limited in the scientific literature. However, based on the known metabolism of other ester-containing prodrugs and the similar biological effects of orotic acid and this compound, a primary metabolic route can be inferred.[5][6] It is highly probable that this compound is first hydrolyzed by intracellular esterases to yield orotic acid and methanol.[7] This orotic acid then enters the established de novo pyrimidine synthesis pathway.
Proposed Metabolic Pathway of this compound
The following diagram illustrates the proposed metabolic conversion of this compound and its subsequent entry into the pyrimidine synthesis pathway.
Key Enzymes in this compound Metabolism
-
Esterases: These are a broad class of enzymes that catalyze the hydrolysis of esters. It is hypothesized that ubiquitous intracellular esterases are responsible for the conversion of this compound to orotic acid.[7][8]
-
Orotate Phosphoribosyltransferase (OPRT): This enzyme, which in humans is a domain of the bifunctional enzyme UMP synthase, catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[9][10]
-
Orotidine 5'-Monophosphate Decarboxylase (ODC): This is the second enzymatic domain of UMP synthase. It catalyzes the decarboxylation of OMP to form Uridine 5'-Monophosphate (UMP), the first key pyrimidine nucleotide.[11][12]
Quantitative Data
While specific quantitative data for this compound is scarce, the data for orotic acid metabolism provides a crucial baseline for understanding its potential effects.
Table 1: Kinetic Parameters of Orotate Phosphoribosyltransferase (OPRT)
| Organism | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Salmonella typhimurium | Orotic Acid | 20 | Not Reported | [13] |
| Human (recombinant) | Orotic Acid | 1-5 | Not Reported | [14] |
| Yeast | Orotic Acid | 18 | Not Reported | [13] |
Note: Vmax values are highly dependent on assay conditions and enzyme purity.
Table 2: Effects of Orotic Acid on Nucleotide Pools
| Cell Type | Treatment | UTP Pool Change | CTP Pool Change | Reference |
| HTC Hepatoma Cells | 5 mM Orotic Acid | ~4-fold increase | Not Reported | [15] |
| Rat Kidney Cells | Orotic Acid | Increased UTP/ATP ratio | Not Reported | [5] |
Experimental Protocols
The following protocols are adapted from established methods for studying nucleotide metabolism and can be tailored for the investigation of this compound.
In Vitro Hydrolysis of this compound
Objective: To determine if this compound is hydrolyzed to orotic acid by cellular extracts.
Materials:
-
This compound
-
Orotic acid standard
-
Cell lysate (e.g., from liver or cultured cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Protocol:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare cell lysate by homogenizing cells or tissue in ice-cold PBS.
-
Incubate the cell lysate with a final concentration of 100 µM this compound at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the protein debris.
-
Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of orotic acid.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Detection: UV at 280 nm.
-
-
-
Compare the retention times and peak areas to those of the orotic acid standard to confirm conversion and quantify the rate of hydrolysis.
OPRT Enzyme Activity Assay with this compound
Objective: To determine if this compound can act as a direct substrate for OPRT.
Materials:
-
Purified UMP synthase or OPRT enzyme
-
This compound
-
Orotic acid (as a positive control)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
Spectrophotometer
Protocol:
-
Set up a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.
-
Add either this compound or orotic acid to the reaction mixture.
-
Initiate the reaction by adding the OPRT enzyme.
-
Monitor the reaction by observing the decrease in absorbance at 295 nm, which corresponds to the consumption of the orotate ring structure.
-
Calculate the rate of substrate consumption to determine if this compound is utilized by the enzyme.
Analysis of Intracellular Nucleotide Pools
Objective: To quantify the effect of this compound on intracellular pyrimidine nucleotide concentrations.
Materials:
-
Cultured cells
-
This compound
-
Perchloric acid or methanol for extraction
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for different durations.
-
Wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites using ice-cold perchloric acid or methanol.
-
Neutralize the extract if perchloric acid is used.
-
Analyze the extracts by LC-MS/MS to quantify the levels of UMP, UDP, UTP, CTP, and TTP.
-
Compare the nucleotide levels in treated cells to untreated controls.
Conclusion
While direct and extensive research on the metabolism of this compound is not abundant, the available evidence strongly supports its role as a prodrug that is converted to orotic acid. This orotic acid then enters the well-characterized de novo pyrimidine synthesis pathway, leading to an increase in the cellular pool of pyrimidine nucleotides. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific kinetics and metabolic fate of this compound, which could have implications for its use in research and potential therapeutic applications. Further studies are warranted to definitively elucidate the enzymes responsible for its hydrolysis and to quantify its metabolic efficiency compared to orotic acid.
References
- 1. neb.com [neb.com]
- 2. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.7 Network analysis and biochemical pathways | The MetaRbolomics book [rformassspectrometry.github.io]
- 9. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Orotate as a Precursor for UMP Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine 5'-monophosphate (UMP) is a critical building block for pyrimidine nucleotides, essential for the synthesis of RNA, DNA, and other vital cellular components. The de novo synthesis of UMP is a well-characterized metabolic pathway, with orotic acid serving as a direct precursor. This technical guide explores the use of methyl orotate, the methyl ester of orotic acid, as a potential precursor for UMP synthesis. While direct research on this compound is limited, this document synthesizes existing knowledge on orotic acid metabolism, the behavior of methyl ester prodrugs, and relevant experimental methodologies to provide a comprehensive resource for researchers. We will delve into the enzymatic conversion, cellular uptake, and the rationale for using this compound in experimental systems. This guide also provides detailed, adaptable experimental protocols and visual workflows to facilitate further investigation into the role of this compound in pyrimidine biosynthesis.
Introduction
The de novo pyrimidine biosynthetic pathway is a fundamental metabolic process that produces the necessary precursors for nucleic acid synthesis. A key intermediate in this pathway is orotic acid, which is converted to UMP in two sequential enzymatic steps catalyzed by the bifunctional enzyme UMP synthase.[1][2] This enzyme possesses both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODCase) activity.
This compound, as the methyl ester of orotic acid, presents an interesting molecular tool for studying and potentially modulating this pathway. The esterification of the carboxyl group can alter the physicochemical properties of the parent molecule, often leading to increased lipophilicity and enhanced cell membrane permeability. This suggests that this compound could serve as a prodrug of orotic acid, delivering the precursor more efficiently into the cell. While direct studies on this compound are not abundant, a study on hepatoma cells indicated that orotic acid and its methyl ester exhibited similar inhibitory effects on the incorporation of [3H]thymidine into DNA, implying that this compound is taken up by the cells and exerts a biological effect, likely after conversion to orotic acid.[3]
This guide will explore the theoretical and practical aspects of using this compound as a precursor for UMP synthesis, providing researchers with the necessary background and experimental frameworks to investigate its potential.
Biochemical Pathway of UMP Synthesis from this compound
The conversion of this compound to UMP is a two-stage process: first, the intracellular hydrolysis of this compound to orotic acid, and second, the enzymatic conversion of orotic acid to UMP.
Stage 1: Intracellular Hydrolysis of this compound
It is hypothesized that this compound, being more lipophilic than orotic acid, can more readily cross the cell membrane. Once inside the cell, it is likely hydrolyzed by intracellular carboxylesterases to yield orotic acid and methanol. Carboxylesterases are a ubiquitous class of enzymes that catalyze the hydrolysis of ester-containing compounds.[4]
Stage 2: Conversion of Orotic Acid to UMP
The newly formed orotic acid enters the established de novo pyrimidine synthesis pathway. The final two steps are catalyzed by the bifunctional enzyme UMP synthase.[1][2]
-
Orotate phosphoribosyltransferase (OPRT) : OPRT (EC 2.4.2.10) catalyzes the conversion of orotic acid and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP) and pyrophosphate (PPi).[5]
-
Orotidine-5'-phosphate decarboxylase (ODCase) : ODCase (EC 4.1.1.23) then catalyzes the decarboxylation of OMP to form UMP.[5]
Quantitative Data
Direct quantitative data on the cellular uptake and conversion of this compound to UMP is currently limited in the scientific literature. However, we can infer potential characteristics based on studies of orotic acid and other methyl ester prodrugs. The following tables summarize relevant data for orotic acid, which can serve as a baseline for future comparative studies with this compound.
Table 1: Cellular Permeation of Orotic Acid
| Cell Line | Permeation Half-time (t1/2) in seconds | Reference |
| Novikoff rat hepatoma | 2890 | [6] |
| P388 mouse leukemia | 6930 | [6] |
| Mouse L cells | 4620 | [6] |
| Chinese hamster ovary | 5775 | [6] |
This data indicates that orotic acid permeates the cell membrane relatively slowly, suggesting that a more lipophilic precursor like this compound could have a significantly faster uptake rate.
Table 2: Kinetic Parameters of Orotate Phosphoribosyltransferase (OPRT)
| Organism | Km for Orotate (µM) | Km for PRPP (µM) | Reference |
| Escherichia coli | 6 | 18 | [7] |
| Yeast | 20 | 25 | [7] |
| Human | 2.5 | 10 | [7] |
These kinetic parameters for the first enzymatic step in converting orotate to UMP are crucial for designing in vitro assays and for understanding the metabolic flux through the pathway.
Experimental Protocols
The following protocols are adapted from established methods and can be used to investigate the role of this compound as a UMP precursor.
Protocol 1: In Vitro Hydrolysis of this compound by Cellular Esterases
Objective: To determine if and at what rate this compound is hydrolyzed to orotic acid by intracellular esterases.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) or LC-MS/MS system
-
Esterase inhibitor (e.g., paraoxon) (optional)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing cytosolic enzymes.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Hydrolysis Reaction:
-
Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by adding a specific amount of cell lysate.
-
As a negative control, run a reaction with heat-inactivated lysate or in the presence of an esterase inhibitor.
-
Incubate the reaction at 37°C.
-
-
Sample Analysis:
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding an equal volume of ice-cold methanol).
-
Analyze the samples by HPLC or LC-MS/MS to quantify the disappearance of this compound and the appearance of orotic acid.
-
-
Data Analysis:
-
Plot the concentration of this compound and orotic acid over time.
-
Calculate the initial rate of hydrolysis.
-
Protocol 2: Cellular Uptake and Conversion of Radiolabeled this compound to UMP
Objective: To quantify the cellular uptake of this compound and its conversion to UMP.
Materials:
-
Radiolabeled this compound (e.g., [14C]-methyl orotate or [3H]-methyl orotate)
-
Cell line of interest grown in multi-well plates
-
Cell culture medium
-
Ice-cold PBS
-
Cell lysis solution (e.g., 0.1 M HCl)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) system or HPLC with a radioactivity detector
Procedure:
-
Cell Culture:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
-
Uptake Experiment:
-
Wash the cells with warm PBS.
-
Add cell culture medium containing a known concentration and specific activity of radiolabeled this compound.
-
Incubate for various time points at 37°C.
-
-
Termination and Lysis:
-
To stop the uptake, aspirate the medium and quickly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a cell lysis solution.
-
-
Quantification of Total Uptake:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the intracellular concentration of radiolabeled compound.
-
-
Analysis of Metabolites:
-
Spot the cell lysate on a TLC plate and develop the chromatogram using a suitable solvent system to separate this compound, orotic acid, OMP, and UMP.
-
Alternatively, analyze the lysate using an HPLC system equipped with a radioactivity detector.
-
Quantify the radioactivity in each spot or peak to determine the relative amounts of this compound and its metabolites.
-
Rationale for Use in Research and Drug Development
The primary rationale for using this compound in research and drug development lies in its potential to act as a more effective delivery vehicle for orotic acid.
-
Improved Cell Permeability: Carboxylic acids like orotic acid are often ionized at physiological pH, which can limit their ability to passively diffuse across the lipophilic cell membrane.[6] By masking the carboxyl group as a methyl ester, the overall lipophilicity of the molecule is increased, which is a common strategy to enhance bioavailability.[8]
-
Prodrug Strategy: this compound can be considered a prodrug of orotic acid. Prodrugs are inactive compounds that are converted into their active forms in the body. This approach can be used to improve the pharmacokinetic and pharmacodynamic properties of a drug.
-
Controlled Release: The rate of intracellular hydrolysis of this compound by esterases could potentially be modulated to control the release of orotic acid within the cell.
References
- 1. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Enzymatic Conversion of Orotate and the Role of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of orotate, a critical step in the de novo pyrimidine biosynthetic pathway. The primary focus is on the reaction catalyzed by orotate phosphoribosyltransferase (OPRT), a key enzyme in nucleotide metabolism and a target for therapeutic intervention. While direct enzymatic conversion of methyl orotate is not extensively documented, this guide also explores its role as a potential analog and inhibitor of this vital pathway. Detailed experimental protocols, quantitative data on the natural substrate, and visualizations of the relevant biochemical processes are presented to support research and development in this area.
Introduction: The Significance of Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of key biomolecules involved in carbohydrate and lipid metabolism.[1] A central step in this pathway is the conversion of orotate to orotidine 5'-monophosphate (OMP).[1][2] This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT, EC 2.4.2.10).[1] In mammals, OPRT exists as a domain of the bifunctional enzyme UMP synthase (UMPS), which also contains the orotidine-5'-phosphate decarboxylase (ODCase) activity that catalyzes the subsequent step in the pathway.[3]
Given its crucial role in cell proliferation, the pyrimidine biosynthesis pathway, and specifically UMPS, are significant targets for the development of therapeutics for cancer and infectious diseases.[4][5] Understanding the enzymatic conversion of orotate and the effects of its analogs, such as this compound, is therefore of high interest to the scientific and drug development communities.
The Core Enzymatic Reaction: Orotate to Orotidine 5'-Monophosphate
The primary enzymatic reaction at the core of this guide is the conversion of orotate and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP) and pyrophosphate (PPi).[1][2]
Reaction: Orotate + PRPP ⇌ OMP + PPi
This reversible phosphoribosyl transfer is catalyzed by orotate phosphoribosyltransferase (OPRT).[2][4]
The Enzyme: Orotate Phosphoribosyltransferase (OPRT) / UMP Synthase (UMPS)
In prokaryotes and lower eukaryotes like yeast, OPRT is a monofunctional enzyme.[1] In mammals and other multicellular organisms, the OPRT activity is located at the N-terminal domain of the bifunctional enzyme UMP synthase (UMPS).[1][3] The C-terminal domain of UMPS houses the orotidine-5'-phosphate decarboxylase (ODCase) activity, which converts OMP to uridine monophosphate (UMP).[3] This channeling of the substrate from one active site to the next enhances catalytic efficiency.
Deficiencies in UMPS activity can lead to the genetic disorder orotic aciduria, characterized by the accumulation of orotic acid in the urine, megaloblastic anemia, and developmental delays.[3][6]
Reaction Mechanism
The catalytic mechanism of OPRT is believed to proceed via a stepwise SN1-type mechanism.[2] This involves the formation of a ribooxocarbenium ion intermediate upon the departure of the pyrophosphate group from PRPP.[2] The orotate molecule then acts as a nucleophile, attacking the anomeric carbon of the ribose to form the N-glycosidic bond of OMP.[2] A flexible loop in the enzyme's active site plays a crucial role in positioning the substrates and catalytic residues for efficient catalysis.[1]
This compound: An Analog and Potential Inhibitor
While the enzymatic conversion of orotate is well-characterized, there is a lack of substantial evidence in the scientific literature detailing a direct, analogous enzymatic conversion of this compound by OPRT. The presence of a methyl group esterified to the carboxyl group of orotate likely imparts significant steric and electronic changes that affect its interaction with the enzyme's active site. It is plausible that this compound acts as a competitive inhibitor of OPRT by mimicking the natural substrate, orotate. One study has noted that orotic acid and its methyl ester exhibit similar inhibitory effects on DNA synthesis in hepatoma cells, which supports a role for this compound in modulating the pyrimidine biosynthesis pathway.
Quantitative Data
| Enzyme Source | Substrate | Km | Vmax | Optimal pH | Reference |
| Saccharomyces cerevisiae (Yeast) | Orotate | - | - | ~8.0 | [7] |
| Saccharomyces cerevisiae (Yeast) | 5-Azaorotate | 75.5 ± 0.1 µM | - | - | [7] |
| Bacillus subtilis | PRPP | Kd = 33 mM | - | - | [1] |
Experimental Protocols
Assay for Orotate Phosphoribosyltransferase (OPRT) Activity
This protocol describes a general method for assaying OPRT activity using the natural substrate, orotate.
Principle: The activity of OPRT is determined by measuring the rate of OMP formation from orotate and PRPP. This can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength corresponding to orotate consumption.
Materials:
-
Purified OPRT or cell lysate containing OPRT activity
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT
-
Substrate Stock Solutions:
-
Orotic acid (e.g., 10 mM in water, adjust pH to ~7.0 with NaOH)
-
PRPP (e.g., 50 mM in water)
-
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the enzyme preparation.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding orotic acid to a final concentration of 250 µM.
-
Start the measurement by adding PRPP to a final concentration of 250 µM.
-
Monitor the decrease in absorbance at 295 nm for 3-5 minutes. The rate of decrease is proportional to the OPRT activity.
-
Calculate the enzyme activity using the molar extinction coefficient of orotate at 295 nm.
Note: For crude cell lysates, it may be necessary to use a coupled assay or a radiolabeled substrate to distinguish OPRT activity from other enzymatic activities.
Inhibition Assay using this compound
This protocol can be adapted to investigate the inhibitory potential of this compound on OPRT activity.
Principle: The inhibitory effect of this compound is determined by measuring the OPRT activity in the presence of varying concentrations of the compound.
Materials:
-
Same as for the OPRT activity assay
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in assay buffer)
Procedure:
-
Perform the OPRT activity assay as described above.
-
In parallel, set up additional reactions containing a fixed concentration of orotate and PRPP, and varying concentrations of this compound.
-
Pre-incubate the enzyme with this compound in the assay buffer for a defined period (e.g., 10-15 minutes) at 37°C before initiating the reaction with the substrates.
-
Measure the OPRT activity in the presence of the inhibitor.
-
Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Caption: Overview of the de novo pyrimidine biosynthesis pathway.
Caption: Simplified workflow of the OPRT-catalyzed reaction.
Caption: Experimental workflow for assessing the inhibitory potential of this compound.
Conclusion and Future Directions
The enzymatic conversion of orotate to OMP by OPRT is a well-established and critical reaction in pyrimidine biosynthesis. This pathway's importance in cellular proliferation makes its components, particularly UMPS, attractive targets for drug development. While this compound's direct enzymatic conversion is not clearly defined, its structural similarity to orotate suggests a role as a potential modulator, likely an inhibitor, of OPRT.
For researchers and drug development professionals, further investigation into the interaction of this compound and other orotate analogs with OPRT is warranted. Such studies could elucidate structure-activity relationships and provide a basis for the rational design of novel inhibitors. Future research should aim to:
-
Obtain quantitative kinetic data on the interaction of this compound with OPRT to confirm its inhibitory activity and determine its potency (Ki).
-
Conduct structural studies, such as X-ray crystallography, to visualize the binding of this compound to the active site of OPRT.
-
Synthesize and evaluate a series of orotate esters and other derivatives to explore the chemical space around the natural substrate for improved inhibitory activity.
By building upon the foundational knowledge of orotate conversion, the scientific community can continue to develop innovative strategies to target pyrimidine biosynthesis for therapeutic benefit.
References
- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Orotic aciduria and uridine monophosphate synthase: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orotate phosphoribosyltransferase from yeast: studies of the structure of the pyrimidine substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Orotate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate, the methyl ester of orotic acid, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. Orotic acid itself is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA.[1] Consequently, this compound and other derivatives are valuable tools for studying nucleotide metabolism and have potential applications in drug development. This guide provides an in-depth overview of this compound, including its chemical properties, synthesis, analytical methods, and its role in biological pathways.
Core Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6153-44-2 | [2] |
| Molecular Formula | C6H6N2O4 | [2] |
| Molecular Weight | 170.12 g/mol | [2] |
| Melting Point | 244 °C | [3] |
| pKa (Predicted) | 5.42 ± 0.10 | [3] |
| Appearance | Off-white to yellow or light brown powder | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
Biological Context and Signaling Pathways
This compound, as a derivative of orotic acid, is closely linked to the pyrimidine biosynthesis pathway. Orotic acid is synthesized from dihydroorotate by the enzyme dihydroorotate dehydrogenase (DHODH) and is subsequently converted to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRT).[4] OMP is then decarboxylated to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[5] The availability of pyrimidines is crucial for cellular proliferation, making this pathway a target for anti-cancer therapies.[4]
This compound and its parent compound, orotic acid, have been shown to have similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells, suggesting an impact on DNA synthesis.[6] The cellular uptake of orotate and its derivatives can also be influenced by the pyrimidine salvage pathway, which recycles pyrimidine bases and nucleosides from the degradation of nucleic acids.[1]
Below is a diagram illustrating the central role of orotate in the de novo pyrimidine biosynthesis pathway.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the esterification of orotic acid.[3]
Materials:
-
Orotic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Three-necked flask
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a 500 mL three-necked flask, add orotic acid (15.6 g, 0.10 mol) and 300 mL of anhydrous methanol.
-
Stir the mixture and cool the reaction system to 0°C using an ice bath.
-
Slowly add thionyl chloride (10.9 mL, 0.15 mol) dropwise, maintaining the temperature between 0-5°C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to reflux.
-
Continue the reaction under reflux for 6 hours.
-
Upon completion, cool the reaction mixture slightly and remove the solvent under vacuum.
-
To the residue, add 50 mL of anhydrous methanol, stir thoroughly, and then remove the methanol under vacuum.
-
Add 150 mL of methyl tert-butyl ether to the residue and stir at room temperature for 1 hour.
-
Collect the solid product by filtration and wash it with methyl tert-butyl ether.
-
Dry the product to obtain this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
The analysis of orotic acid and its esters can be effectively performed using GC-MS after derivatization.[7] Methylation is a common derivatization technique for compounds with carboxylic acid and amine groups to increase their volatility for GC analysis.
Sample Preparation (Derivatization):
-
A sample containing this compound or orotic acid is subjected to a clean-up procedure, such as solid-phase extraction (SPE), if necessary.
-
The sample is dried, and a methylating agent is added. For orotic acid, an ethereal solution of diazomethane can be used to form the methyl ester.[7] For this compound, further methylation of the ring nitrogens can be achieved with a stronger methylating agent if required for specific analytical purposes.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[7]
High-Performance Liquid Chromatography (HPLC) Analysis:
Reversed-phase HPLC is a suitable method for the analysis of orotic acid and its derivatives. Due to the high polarity of these compounds, specialized columns or mobile phase modifications may be necessary.
HPLC Conditions (General, adapted from orotic acid analysis): [8]
-
Column: A C18 column designed for polar compounds (e.g., Hydrosphere C18) to achieve adequate retention with highly aqueous mobile phases.
-
Mobile Phase: An acidic buffer solution (e.g., phosphate or acetate buffer) in water. A gradient with a polar organic solvent like acetonitrile or methanol may be used if necessary.
-
Detector: UV detector set at the wavelength of maximum absorbance for this compound (typically in the range of 260-280 nm).
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
Applications in Drug Development
The pyrimidine biosynthesis pathway is a well-established target for anti-cancer and anti-inflammatory drugs.[4] this compound can be used as a research tool to study the effects of modulating this pathway. Its ability to inhibit DNA synthesis in cancer cells makes it and similar derivatives interesting candidates for further investigation.[6] Additionally, understanding the metabolism and cellular transport of orotate derivatives is crucial for the design of new therapeutic agents that target nucleotide synthesis.
References
- 1. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS:6153-44-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound CAS#: 6153-44-2 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical derivatization-a tool for determination of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Orotic Acid in Yogurt : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Quantification of Methyl Orotate in Cells Using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate is an ester derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines.[1][2][3][4][5] The accurate quantification of this compound and related metabolites in a cellular context is crucial for understanding nucleotide metabolism, cellular proliferation, and the mechanism of action of therapeutic agents that target these pathways. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust, sensitive, and widely accessible method for this purpose. This document provides a detailed protocol for the extraction of this compound from cultured cells and its subsequent quantification using reverse-phase HPLC.
Principle of the Method
The methodology involves the extraction of intracellular metabolites from cell pellets using a cold methanol-based lysis and protein precipitation procedure.[6][7][8][9] Following centrifugation to remove cellular debris and precipitated proteins, the supernatant containing this compound is directly analyzed by reverse-phase HPLC. Separation is achieved on a C18 column based on the hydrophobicity of the analyte.[10] A mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[11] Quantification is accomplished by monitoring the UV absorbance of the analyte and comparing the peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
I. Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium acetate (or other suitable buffer salt)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cultured cells of interest
-
0.45 µm syringe filters
II. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.[12][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of ammonium acetate buffer (e.g., 20 mM, pH 4.0) and acetonitrile.[13]
-
Elution Mode: Isocratic or gradient elution can be employed. A gradient elution may be necessary to separate this compound from other intracellular components.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[11]
-
Column Temperature: 30°C
-
Detection Wavelength: Orotic acid and its derivatives typically exhibit maximum UV absorbance around 280 nm.[11] Therefore, a detection wavelength of 280 nm is recommended.
-
Injection Volume: 10-20 µL
III. Preparation of Solutions
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.0.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
IV. Sample Preparation: Intracellular Extraction
-
Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Metabolism Quenching and Lysis: After the final wash, add 1 mL of ice-cold 80% methanol to the cell pellet (typically from 1-5 million cells).[8] Vortex vigorously for 30 seconds to ensure cell lysis and quenching of metabolic activity.
-
Protein Precipitation: Incubate the methanol-cell mixture at -20°C for at least 30 minutes to facilitate protein precipitation.[14]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[12]
V. HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared cell extracts.
-
Quantification: Determine the concentration of this compound in the cell extracts by comparing the peak area of the analyte to the calibration curve. The final concentration should be normalized to the initial cell number or total protein content of the sample.
Data Presentation
The quantitative performance of the HPLC method should be thoroughly validated. The following tables summarize typical validation parameters and provide a template for presenting experimental data.
Table 1: HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Retention Time | Analyte-specific |
Table 2: Quantification of this compound in Cell Samples
| Sample ID | Peak Area | Concentration (µg/mL) | Total Amount (µg per 10^6 cells) |
| Control 1 | |||
| Control 2 | |||
| Treated 1 | |||
| Treated 2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Pyrimidine biosynthesis pathway highlighting orotic acid.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orotic acid in the context of biochemical pathways [cds-bsx.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. High-performance liquid chromatographic determination of orotic acid as its methyl derivative in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate is the methyl ester of orotic acid, a key intermediate in the pyrimidine biosynthesis pathway. The quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and in the investigation of metabolic disorders. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. The protocols outlined below serve as a comprehensive guide for method development, sample analysis, and data interpretation.
Signaling Pathway and Experimental Workflow
The accurate quantification of this compound is essential for understanding its role in various biological processes. The following diagrams illustrate the relevant metabolic pathway and the general experimental workflow for its analysis.
Application Notes and Protocols for Methyl Orotate Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biological processes, including the synthesis and turnover of macromolecules such as RNA. This document provides a detailed protocol and application notes for the use of methyl orotate as a metabolic labeling agent to probe de novo pyrimidine biosynthesis and RNA dynamics. Orotic acid is a key intermediate in the synthesis of pyrimidine nucleotides. Its methyl ester, this compound, is expected to be cell-permeable and subsequently metabolized into uridine and cytidine nucleotides, which are then incorporated into newly transcribed RNA. By using isotopically labeled this compound, researchers can trace the fate of these newly synthesized pyrimidines, offering insights into RNA metabolism and the effects of various therapeutic agents on this pathway.
Principle of the Method
This compound is a derivative of orotic acid, a precursor in the de novo pyrimidine biosynthesis pathway. Once inside the cell, it is anticipated that cellular esterases will hydrolyze the methyl ester to yield orotate. This orotate then enters the pyrimidine synthesis pathway, where it is converted to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase. OMP is subsequently decarboxylated to form uridine 5'-monophosphate (UMP), a central precursor for all pyrimidine nucleotides (UTP, CTP, TTP, and their deoxy forms).
By using isotopically labeled this compound (e.g., with ¹³C, ¹⁵N, or ³H), the newly synthesized pyrimidine nucleotides become "heavy" or radioactive. These labeled nucleotides are then incorporated into nascent RNA during transcription. The labeled RNA can be subsequently isolated and quantified using techniques such as mass spectrometry or liquid scintillation counting, allowing for the measurement of RNA synthesis and turnover rates.
Signaling and Metabolic Pathways
The metabolic fate of this compound is intrinsically linked to the de novo pyrimidine biosynthesis pathway.
Figure 1: Metabolic pathway of labeled this compound incorporation into RNA.
Experimental Protocols
Preparation of Labeled this compound Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of isotopically labeled this compound.
-
Materials:
-
Isotopically labeled this compound (e.g., [¹³C₅]-Methyl Orotate or [³H]-Methyl Orotate)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), dissolve the labeled this compound in DMSO to a final concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Metabolic Labeling of Cultured Cells
-
Objective: To incorporate labeled this compound into the RNA of cultured cells.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Labeled this compound stock solution (100 mM)
-
Cell culture plates or flasks
-
-
Procedure:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
The next day, replace the culture medium with fresh, pre-warmed medium containing the desired final concentration of labeled this compound. Typical starting concentrations can range from 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for the desired labeling period. For pulse-labeling experiments to measure RNA synthesis rates, a short incubation time (e.g., 30 minutes to 4 hours) is recommended. For pulse-chase experiments to measure RNA decay, a pulse is followed by a chase with medium containing a high concentration of unlabeled this compound or uridine.
-
After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Proceed immediately to RNA isolation.
-
Isolation of Total RNA
-
Objective: To isolate high-quality total RNA from the labeled cells.
-
Procedure:
-
Lyse the cells directly in the culture dish using a suitable RNA lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform a DNase treatment to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Digestion of RNA to Nucleosides
-
Objective: To enzymatically digest the labeled RNA into its constituent nucleosides for downstream analysis by mass spectrometry.
-
Materials:
-
Labeled total RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Nuclease-free water
-
-
Procedure:
-
In a nuclease-free tube, combine 1-5 µg of total RNA with Nuclease P1 in the appropriate reaction buffer.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours.
-
The resulting mixture of nucleosides is now ready for analysis by LC-MS/MS.
-
Quantitative Analysis by LC-MS/MS
-
Objective: To quantify the amount of labeled uridine and cytidine relative to their unlabeled counterparts.
-
Procedure:
-
Inject the digested nucleoside mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the nucleosides using a suitable C18 reverse-phase column.
-
Detect and quantify the labeled and unlabeled nucleosides using multiple reaction monitoring (MRM) mode.
-
Establish standard curves for the absolute quantification of each nucleoside.
-
Experimental Workflow
Figure 2: Experimental workflow for this compound metabolic labeling.
Data Presentation
Quantitative data from this compound metabolic labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Optimization of Labeled this compound Concentration
| Concentration (µM) | Cell Viability (%) | Labeled Uridine / Total Uridine (%) |
| 0 (Control) | 100 | 0 |
| 50 | 98 ± 3 | 5.2 ± 0.4 |
| 100 | 95 ± 4 | 10.1 ± 0.8 |
| 200 | 92 ± 5 | 18.5 ± 1.2 |
| 500 | 85 ± 6 | 25.3 ± 2.1 |
| 1000 | 78 ± 7 | 28.1 ± 2.5 |
Note: The above data are examples and need to be experimentally determined.
Table 2: Time-Course of Labeled this compound Incorporation
| Labeling Time (hours) | Labeled Uridine / Total Uridine (%) |
| 0.5 | 4.1 ± 0.3 |
| 1 | 8.2 ± 0.6 |
| 2 | 15.9 ± 1.1 |
| 4 | 24.8 ± 1.9 |
| 8 | 35.2 ± 2.8 |
Note: The above data are examples and need to be experimentally determined.
Logical Relationships in Data Interpretation
Applications in Research and Drug Development
-
Measuring RNA Synthesis and Decay Rates: By performing pulse-chase experiments with labeled this compound, researchers can determine the synthesis and degradation rates of specific RNA transcripts or the entire transcriptome. This is crucial for understanding gene expression regulation.
-
Studying Nucleotide Metabolism: This technique provides a direct way to monitor the flux through the de novo pyrimidine biosynthesis pathway. It can be used to study the regulation of this pathway under different physiological conditions.
-
High-Throughput Screening of Drug Candidates: The protocol can be adapted for high-throughput screening to identify compounds that inhibit or activate pyrimidine biosynthesis. Such compounds could have applications as anticancer or antiviral agents.
-
Investigating Mechanisms of Drug Action: For drugs known to affect nucleotide metabolism, this compound labeling can be used to elucidate their precise mechanism of action by quantifying changes in the incorporation of labeled nucleotides into RNA.
Conclusion
Metabolic labeling with this compound offers a valuable tool for the detailed investigation of de novo pyrimidine biosynthesis and RNA dynamics. The protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their studies. The ability to directly measure the flux of nucleotide precursors into newly synthesized RNA provides a dynamic view of gene expression and cellular metabolism, opening new avenues for basic research and therapeutic development.
Application Notes and Protocols for In Vivo RNA Labeling Using Orotate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA synthesis and turnover is crucial for understanding gene expression dynamics in various biological processes. In vivo labeling of newly synthesized RNA provides a powerful tool to investigate these dynamics within a living organism. Orotic acid and its derivatives are precursors in the de novo pyrimidine biosynthesis pathway, making them suitable candidates for metabolically labeling RNA. This document provides detailed application notes and protocols for the use of orotate precursors for in vivo RNA labeling, with a focus on the established use of orotic acid. While specific protocols for methyl orotate are not widely documented in current scientific literature, the information provided for orotic acid can serve as a foundational guide for researchers exploring the use of its methyl ester.
Metabolic Pathway of Orotate Incorporation into RNA
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides. Once it enters the cell, it is converted to Uridine Monophosphate (UMP), a direct precursor for RNA synthesis. The methyl ester of orotic acid, this compound, is presumed to follow a similar pathway after cellular esterases hydrolyze it to orotic acid.
Quantitative Data Summary
The following table summarizes quantitative data gathered from studies using radiolabeled orotic acid for in vivo RNA labeling. This data can be used as a reference for designing experiments.
| Parameter | Organism/System | Precursor | Key Findings | Reference |
| Labeling Specificity | Rat Liver | [³H]Orotic Acid | Highly specific for RNA with very slight labeling of proteins. | [1] |
| Rat Muscles & Cerebrum | [³H]Orotic Acid | Less pronounced specific labeling of RNA compared to the liver. | [1] | |
| Comparative Utilization | Mouse Liver | [³H]Orotic Acid vs. [³H]Uridine | Orotic acid and uridine were equally utilized for RNA labeling. | |
| Mouse Liver | [³H]Orotic Acid vs. [³H]Cytidine | Incorporation of cytidine was 2-3 times higher than orotic acid. | ||
| Inhibitory Effects | Hepatoma Cells | Orotic Acid & this compound | Both had similar inhibitory effects on the incorporation of [³H]thymidine into DNA. | [2] |
Experimental Protocols
Protocol 1: In Vivo Labeling of RNA with [³H]Orotic Acid in Rodent Liver
This protocol is adapted from established methodologies for radiolabeling RNA in vivo and serves as a template for labeling studies.
Materials:
-
[³H]Orotic acid (radiolabeled)
-
Experimental animals (e.g., rats or mice)
-
Sterile saline solution (0.9% NaCl)
-
Tissue homogenization buffer (e.g., TRIzol or similar)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Standard RNA extraction kit or reagents (e.g., phenol-chloroform)
Experimental Workflow:
Procedure:
-
Animal Preparation and Injection:
-
Acclimate animals to the experimental conditions according to institutional guidelines.
-
Prepare a sterile solution of [³H]Orotic acid in saline. The exact concentration and volume will depend on the specific activity of the radiolabel and the experimental design. A typical dose might range from 10-100 µCi per animal.
-
Administer the [³H]Orotic acid solution via intraperitoneal or intravenous injection.
-
-
Incubation and Tissue Collection:
-
Allow the label to incorporate into newly synthesized RNA for a predetermined period. This can range from 30 minutes to several hours, depending on the desired temporal resolution of RNA synthesis.
-
At the designated time point, euthanize the animal using an approved method.
-
Promptly excise the target tissue (e.g., liver), rinse with cold sterile saline, blot dry, and either process immediately or flash-freeze in liquid nitrogen for later use.
-
-
RNA Isolation and Quantification:
-
Homogenize the tissue in an appropriate lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard protocol such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA isolation kit.
-
Quantify the concentration and assess the purity of the isolated RNA using a UV-Vis spectrophotometer (measuring absorbance at 260 and 280 nm).
-
-
Measurement of Radioactivity:
-
Take a known amount of the isolated RNA and add it to a scintillation vial containing a suitable scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the labeled RNA by dividing the measured CPM by the total amount of RNA (in µg) used for the measurement. This value represents the rate of incorporation of the radiolabeled precursor into newly synthesized RNA.
-
Considerations for Using this compound
While direct protocols for using this compound for in vivo RNA labeling are scarce, researchers can adapt the orotic acid protocol with the following considerations:
-
Hydrolysis to Orotic Acid: It is presumed that cellular esterases will convert this compound to orotic acid. The efficiency of this conversion in the target tissue is a critical and currently unknown variable that would need to be determined empirically.
-
Non-Radioactive Labeling: If the goal is non-radioactive labeling, the methyl group itself does not typically serve as a detectable tag in standard molecular biology workflows. For non-radioactive detection, this compound would likely need to be chemically modified with a reporter group (e.g., a fluorophore) or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry). Such modified versions of this compound are not commercially available and would require custom synthesis.
-
Dosage and Toxicity: One study noted that orotic acid and its methyl ester had similar inhibitory effects on DNA synthesis in hepatoma cells[2]. The in vivo toxicity of this compound at concentrations required for effective RNA labeling is not well-established and should be carefully evaluated in pilot studies. It is important to note that while some studies on orotate salts (like lithium orotate) suggest low toxicity at certain doses, other reports have indicated potential adverse effects.
-
Empirical Validation: Due to the lack of established protocols, any use of this compound for in vivo RNA labeling would require extensive empirical validation. This would include determining the optimal concentration, delivery route, and incubation time, as well as confirming its incorporation into RNA and assessing any potential off-target effects.
Conclusion
Orotic acid is a well-established precursor for in vivo RNA labeling, particularly in the liver, where it provides high specificity. The provided protocol for radiolabeling with orotic acid offers a robust starting point for researchers interested in studying RNA dynamics. The use of this compound for this purpose remains an area for future investigation. While it is a plausible precursor, its efficacy and potential for non-radioactive labeling strategies require further research and empirical validation. Researchers are encouraged to use the information presented here as a guide and to carefully optimize their experimental conditions.
References
Application Notes and Protocols for the Quantification of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate, the methyl ester of orotic acid, is a pyrimidine derivative of significant interest in biomedical and pharmaceutical research. Orotic acid itself is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular components. The quantification of this compound is crucial for studies investigating nucleotide metabolism, drug delivery systems utilizing this compound as a prodrug or carrier, and for quality control in pharmaceutical formulations.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the derivatization of orotic acid to this compound for analysis is included, which can be adapted for sample preparation or synthesis of a this compound standard.
Signaling Pathways and Experimental Workflows
The biological significance of this compound is intrinsically linked to the metabolic pathway of its parent compound, orotic acid. The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of orotic acid.
The following workflow outlines the general steps for the quantitative analysis of this compound from a biological matrix.
Analytical Standards
For accurate quantification, a certified analytical standard of this compound is required. If a commercial standard is unavailable, it can be synthesized from orotic acid.
Preparation of this compound Standard (from Orotic Acid)
This protocol is adapted from methods involving the esterification of orotic acid.
Materials:
-
Orotic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glassware
Protocol:
-
Suspend orotic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. The purity should be assessed by HPLC, melting point, and spectroscopic methods (e.g., NMR, MS) before use as an analytical standard.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in pharmaceutical formulations or other relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place in an autosampler vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Reagents:
-
This compound analytical standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 171.0 -> Product ion (Q3) m/z (to be determined by infusion of the standard, a likely fragment would be from the loss of the methoxy group).
-
Internal Standard: MRM transition specific to the chosen IS.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity of the analyte and IS.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the IS in methanol.
-
Spike blank biological matrix with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
For sample analysis, add a fixed amount of IS to each sample, calibration standard, and QC.
-
Perform sample clean-up, such as protein precipitation (e.g., with 3 volumes of ice-cold acetonitrile) or solid-phase extraction (SPE).
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
-
Analysis: Inject the prepared samples, standards, and QCs onto the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Data Presentation
The performance of the analytical methods should be validated according to ICH guidelines or other relevant regulatory standards. The following tables summarize typical validation parameters for the quantification of this compound.
Table 1: HPLC-UV Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
Table 2: LC-MS/MS Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Conclusion
The protocols and data presented provide a comprehensive guide for the accurate and reliable quantification of this compound in various sample matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the quality and reliability of the generated data in research, development, and quality control settings.
Application Notes and Protocols: ¹H and ¹³C NMR Spectra of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate, the methyl ester of orotic acid (a key intermediate in pyrimidine biosynthesis), is a compound of interest in various biochemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides detailed information on the characteristic ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for sample preparation and data acquisition.
Due to the limited availability of directly published experimental NMR data for this compound, the spectral data presented here are based on established values for the parent compound, orotic acid, with predictable shifts resulting from the esterification of the carboxylic acid group.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the known spectrum of orotic acid in DMSO-d₆ and standard chemical shift theory. The primary changes expected upon conversion of the carboxylic acid to a methyl ester are the appearance of a methyl singlet (OCH₃) in the ¹H and ¹³C spectra and the disappearance of the acidic proton signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~11.4 - 11.2 | Broad Singlet | 1H | NH (amide) |
| ~10.9 - 10.7 | Broad Singlet | 1H | NH (amide) |
| ~6.1 | Singlet | 1H | C5-H (vinyl) |
| ~3.8 | Singlet | 3H | O-CH₃ (ester) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Carbon Assignment |
| ~165 | C =O (ester) |
| ~163 | C 4=O (amide) |
| ~151 | C 2=O (amide) |
| ~145 | C 6 (vinyl) |
| ~101 | C 5 (vinyl) |
| ~52 | O-C H₃ (ester) |
Experimental Protocol
This section details a general protocol for the preparation and analysis of a this compound sample by NMR spectroscopy.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for orotic acid and its derivatives.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Filtering: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[1]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. Standard automated shimming routines are typically sufficient.
-
-
¹H NMR Acquisition Parameters (Typical for a 400-500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is appropriate.
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters (Typical for a 100-125 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to provide a spectrum with singlets for each carbon.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.[1]
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[2][3]
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum and pick the peak positions for both ¹H and ¹³C spectra.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate, the methyl ester of orotic acid (Vitamin B13), is a pyrimidine derivative of significant interest in biomedical and pharmaceutical research. Orotic acid itself is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular components.[1] The analysis of this compound and its parent compound is crucial for studying nucleotide metabolism, drug development, and in the diagnosis of certain metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in complex biological matrices.[2] This document provides detailed protocols and application notes for the mass spectrometry analysis of this compound.
Quantitative Data Summary
For robust quantitative analysis of this compound by LC-MS/MS, multiple reaction monitoring (MRM) is the preferred method. This involves the selection of a specific precursor ion (Q1) and one or more product ions (Q3) for the analyte and an internal standard. While a fully validated LC-MS/MS method for this compound is not widely available in the public domain, the following parameters can be used as a starting point for method development, based on the known fragmentation of orotic acid and similar molecules.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | This compound | Isotope-Labeled Orotic Acid (Internal Standard) |
| Formula | C₆H₆N₂O₄ | C₅¹³C₄¹⁵N₂H₄O₄ |
| Molecular Weight | 170.12 g/mol | 158.08 g/mol (as orotic acid) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) m/z | 169.0 [M-H]⁻ | 157.0 [M-H]⁻ |
| Product Ion (Q3) m/z | 125.0 (Proposed) | 113.0 [M-H-CO₂]⁻ |
| Collision Energy (eV) | To be optimized (start at 15-25 eV) | To be optimized (start at 15-25 eV) |
| Cone/Declustering Potential (V) | To be optimized (start at 20-40 V) | To be optimized (start at 20-40 V) |
Note: The product ion for this compound is proposed based on the neutral loss of CO₂ from the carboxyl group, similar to orotic acid. Optimization of collision energy is critical to achieve the best sensitivity and specificity.
Experimental Protocols
Sample Preparation: Protein Precipitation for Biological Fluids (Plasma, Serum, Urine)
Protein precipitation is a rapid and effective method for the extraction of small molecules like this compound from biological matrices.
Materials:
-
Biological sample (plasma, serum, or urine)
-
Internal Standard (IS) solution (e.g., ¹⁵N₂-Orotic Acid)
-
Ice-cold acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution and briefly vortex.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Two common approaches for the separation of this compound are reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC).
Table 2: Recommended Liquid Chromatography Conditions
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| LC System | Agilent 1200 Series HPLC or equivalent | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | ZIC-pHILIC (e.g., 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water/Acetonitrile (5:95 v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in Water/Acetonitrile (50:50 v/v) |
| Gradient | To be optimized (e.g., 5-95% B over 5 min) | To be optimized (e.g., 95-50% A over 8 min) |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 5 µL | 5 µL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Metabolic Pathway: De Novo Pyrimidine Biosynthesis
This compound is closely related to orotic acid, a key intermediate in the de novo synthesis of pyrimidine nucleotides. It is hypothesized that this compound may be hydrolyzed to orotic acid to enter this pathway.
Caption: De novo pyrimidine biosynthesis pathway showing the role of orotic acid.
References
Application Notes and Protocols for Methyl Orotate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl orotate, the methyl ester of orotic acid, is a pyrimidine precursor that plays a significant role in the de novo biosynthesis of nucleotides. As a key intermediate, it is integral to the synthesis of uridine monophosphate (UMP), a fundamental building block for RNA and DNA.[1] The study of this compound in cell culture provides valuable insights into cellular metabolism, nucleotide synthesis, and their impact on cell proliferation and viability. Its ability to influence pyrimidine pools makes it a compound of interest in cancer research and drug development, where altered nucleotide metabolism is a hallmark of cancer cells.
These application notes provide a comprehensive overview of the known effects of this compound in cell culture, along with detailed protocols for its preparation and application in various cellular assays. While specific quantitative data such as IC50 values for this compound are not widely available in published literature, the provided information on its biological activities and protocols for the closely related compound, orotic acid, serves as a valuable guide for researchers.
Mechanism of Action
This compound is believed to be rapidly hydrolyzed to orotic acid within the cellular environment. Orotic acid then enters the de novo pyrimidine biosynthesis pathway. The primary mechanism of action involves its conversion to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). OMP is subsequently decarboxylated to uridine monophosphate (UMP) by OMP decarboxylase. UMP is a precursor for all other pyrimidine nucleotides, including UTP, CTP, and TTP (via dUMP), which are essential for RNA and DNA synthesis.
In cancer cells, which often exhibit upregulated nucleotide synthesis to sustain rapid proliferation, targeting this pathway can be an effective anti-proliferative strategy. Exogenous administration of this compound can lead to an imbalance in the nucleotide pools. Specifically, it has been observed that orotic acid treatment can increase the cellular concentration of uridine nucleotides while decreasing the levels of adenosine nucleotides.[2] This imbalance can disrupt the tightly regulated process of DNA replication and repair, ultimately leading to the inhibition of DNA synthesis and cell growth.[3]
De Novo Pyrimidine Biosynthesis Pathway
References
Methyl Orotate: A Versatile Tracer for Probing De Novo Pyrimidine Biosynthesis in Metabolic Studies
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of nucleic acid metabolism is fundamental to understanding cellular proliferation, metabolic disorders, and the mechanisms of therapeutic agents. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] Methyl orotate, as the methyl ester of orotic acid, serves as a valuable tracer for measuring the rate of de novo pyrimidine synthesis and its subsequent incorporation into nucleic acids. It is presumed that this compound, being more lipophilic than orotic acid, may exhibit enhanced cell permeability and is rapidly hydrolyzed intracellularly to orotate, entering the same metabolic pathway. Orotic acid and its methyl ester have been shown to have similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells.[2][3] This document provides detailed protocols for utilizing this compound as a tracer in metabolic studies, including stable isotope labeling and quantitative analysis techniques.
Core Principle: Tracing the De Novo Pyrimidine Synthesis Pathway
The de novo pyrimidine synthesis pathway is a series of enzymatic reactions that produce pyrimidine nucleotides from simple precursors. This compound, after conversion to orotate, enters this pathway and is converted to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), researchers can trace the incorporation of these heavy isotopes into RNA and DNA, providing a dynamic measure of nucleic acid synthesis.
Quantitative Data Presentation
The following tables summarize typical quantitative data that can be obtained using this compound as a tracer, adapted from studies using orotic acid.
Table 1: Typical Concentrations of Orotate in Biological Samples
| Sample Type | Analyte | Method | Concentration/Value |
|---|---|---|---|
| Human Urine (< 6 years) | Orotic Acid | LC-MS/MS | < 4 mmol/mol creatinine |
| Human Urine (7-18 years) | Orotic Acid | LC-MS/MS | < 3 mmol/mol creatinine |
| Human Urine (> 19 years) | Orotic Acid | LC-MS/MS | < 5 mmol/mol creatinine |
| Human Urine | Orotic Acid | LC-ESI-MS/MS | Limit of quantification: 250 µg/L |
| Dried Blood Spots (DBS) | Orotic Acid | FIA-MS/MS | Linear up to 40 µmol/L |
Data adapted from orotic acid studies. Actual values may vary with experimental conditions.
Table 2: Example of RNA Synthesis Rate Measurement
| Cell Line | Tracer | Tracer Concentration | Labeling Time | RNA Specific Activity (CPM/µg RNA) |
|---|---|---|---|---|
| HeLa | [³H]this compound | 10 µM | 4 hours | Value to be determined experimentally |
| HepG2 | [¹³C₅]this compound | 100 µM | 24 hours | Mass isotopomer ratio to be determined by MS |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of RNA using [¹³C,¹⁵N]-Methyl Orotate and LC-MS/MS Analysis
This protocol describes the use of stable isotope-labeled this compound to trace the synthesis of new RNA in cultured cells.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
[¹³C₅, ¹⁵N₂]-Methyl Orotate (or other desired labeled variant)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Labeling: Replace the culture medium with fresh medium containing the desired concentration of labeled this compound (e.g., 10-100 µM).
-
Incubation: Incubate the cells for a specific period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the tracer into newly synthesized RNA.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish according to the RNA extraction kit protocol.
-
-
RNA Isolation: Extract total RNA using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
RNA Hydrolysis: Hydrolyze the RNA to individual ribonucleosides using a suitable enzymatic method (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed RNA sample onto a C18 reversed-phase column.
-
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for both unlabeled and labeled ribonucleosides (e.g., Uridine, Cytidine).
-
-
Data Analysis: Calculate the percentage of labeled ribonucleosides by determining the ratio of the peak area of the labeled species to the total peak area (labeled + unlabeled). This ratio reflects the proportion of newly synthesized RNA during the labeling period.
Protocol 2: Radiolabeling of RNA with [³H]-Methyl Orotate
This protocol is a classic method to measure the rate of RNA synthesis.
Materials:
-
[³H]-Methyl Orotate
-
Cell culture medium
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling: Follow steps 1 and 2 from Protocol 1, using [³H]-Methyl Orotate at a suitable concentration (e.g., 1-10 µCi/mL).
-
Incubation: Incubate for the desired time (e.g., 1-4 hours).
-
Cell Harvest and Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer.
-
-
Precipitation of Macromolecules:
-
Add an equal volume of cold 10% TCA to the cell lysate.
-
Incubate on ice for 30 minutes to precipitate nucleic acids and proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Wash the pellet with 5% TCA, followed by a wash with 70% ethanol to remove unincorporated tracer.
-
-
RNA Isolation and Quantification (Optional but Recommended): Isolate RNA from the pellet using a standard RNA extraction method. Quantify the total RNA concentration using UV spectrophotometry at 260 nm.
-
Radioactivity Measurement:
-
Resuspend the TCA-precipitated pellet (or a known amount of purified RNA) in a suitable buffer or solubilizing agent.
-
Add the sample to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific activity of RNA as CPM per µg of RNA. This value represents the rate of [³H]-methyl orotate incorporation into newly synthesized RNA.
Experimental Workflow and Logical Relationships
The general workflow for a metabolic tracing experiment using this compound is depicted below.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as tracer concentration, incubation time, and cell density for their specific experimental system. Always follow appropriate safety guidelines when working with radioactive materials.
References
- 1. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Radiolabeled Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled compounds are indispensable tools in biomedical research and drug development, enabling the sensitive and specific tracking of molecules in biological systems.[1][2] Methyl orotate, a derivative of orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3][4][5] The synthesis of radiolabeled this compound, particularly with isotopes such as Carbon-14 (¹⁴C) and Tritium (³H), allows for detailed investigation of pyrimidine metabolism, nucleotide synthesis pathways, and the effects of drugs targeting these pathways.[6] These application notes provide detailed protocols for the synthesis, purification, and analysis of [¹⁴C]this compound and [³H]this compound.
Applications of Radiolabeled this compound
-
Metabolic Studies: Tracing the incorporation of the radiolabel into RNA and DNA to study the kinetics of nucleotide biosynthesis.[1]
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of orotic acid and its derivatives.[2][7][8]
-
Enzyme Assays: Serving as a substrate for enzymes involved in pyrimidine metabolism to determine their activity and inhibition.
-
Drug Screening: Evaluating the efficacy of novel therapeutic agents that target pyrimidine biosynthesis, a pathway often dysregulated in cancer and other proliferative diseases.
Data Presentation
Table 1: Summary of Quantitative Data for Radiolabeled Precursor Synthesis
| Parameter | [U-¹⁴C]Orotic Acid |
| Starting Materials | [1,2-¹⁴C]oxalic acid ethylester, [1,2-¹⁴C]acetic acid ethylester, S-methyl-[¹⁴C]-isothiouronium iodide |
| Mole Activity of Precursors | > 50 mCi/mmol |
| Reported Mole Activity of Product | > 250 mCi/mmol |
| Reference |
Table 2: Estimated Quantitative Data for Radiolabeled this compound Synthesis
| Parameter | [¹⁴C]this compound | [³H]this compound |
| Labeling Method | Esterification of [¹⁴C]orotic acid | Catalytic Hydrogen Isotope Exchange |
| Typical Starting Isotope | [U-¹⁴C]Orotic Acid | Tritium (³H₂) gas |
| Expected Radiochemical Yield | > 90% (for esterification step) | Variable, dependent on catalyst and conditions |
| Expected Specific Activity | > 250 mCi/mmol (dependent on precursor) | High, dependent on catalyst and ³H₂ specific activity |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Analytical Method | HPLC with Radiodetector, LSC | HPLC with Radiodetector, LSC |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides. The pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[3][4][5]
Caption: De novo pyrimidine biosynthesis pathway.
Experimental Workflow: Synthesis of Radiolabeled this compound
The general workflow for synthesizing and purifying radiolabeled this compound involves the synthesis of the radiolabeled precursor, esterification, and subsequent purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. Catalytic reduction/degradation of methyl orange by metal nanoparticle containing systems: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting methyl orotate synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl orotate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the Fischer esterification of orotic acid.
Q1: My orotic acid isn't dissolving in methanol. What should I do?
A1: Orotic acid has low solubility in methanol at room temperature.[1][2] To facilitate the reaction, it is common to proceed with a suspension of orotic acid in methanol. The reaction will proceed as the orotic acid slowly reacts and its more soluble methyl ester is formed. Gentle heating of the methanol can slightly improve solubility, but it will likely not fully dissolve. Do not add excessive amounts of methanol as it will make product isolation more difficult.
Q2: The yield of this compound is very low. How can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] Here are several strategies to improve the yield:
-
Use Excess Methanol: Employing a large excess of methanol shifts the equilibrium towards the formation of the this compound product.[5] Methanol can often serve as both the reactant and the solvent.
-
Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms will drive the reaction to completion. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[4]
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
Increase Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used. Typically, a catalytic amount is sufficient.[5]
Q3: I am observing the formation of side products. What are the likely impurities and how can I avoid them?
A3: Several side reactions can occur during the synthesis of this compound. The most common are:
-
Unreacted Orotic Acid: Due to its low solubility and the equilibrium nature of the reaction, incomplete conversion is common.
-
Solution: Extend the reaction time, ensure efficient stirring, and use a sufficient excess of methanol.[5]
-
-
Hydrolysis of this compound: The water formed during the reaction can hydrolyze the product back to orotic acid.
-
Solution: Remove water from the reaction mixture as described in Q2.[4]
-
-
Decarboxylation of Orotic Acid: At elevated temperatures, orotic acid can undergo decarboxylation to form uracil.[6][7][8]
-
Solution: Maintain a moderate reaction temperature (e.g., refluxing methanol, ~65 °C) and avoid excessive heating.[9]
-
-
N-Methylation: While less common under these conditions, methylation of the nitrogen atoms on the uracil ring is a possibility, especially with more potent methylating agents or under different catalytic systems.[10][11][12][13]
-
Solution: Stick to standard Fischer esterification conditions with a protic acid catalyst.
-
Q4: The reaction mixture has turned dark brown or black. What does this indicate?
A4: A dark coloration can indicate decomposition of the starting material or product, or the formation of polymeric byproducts. This can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to the degradation of orotic acid.[6]
-
Concentrated Acid: Using too much strong acid catalyst can promote side reactions and decomposition.
Solution:
-
Maintain a gentle reflux and avoid charring.
-
Use the recommended catalytic amount of acid.
-
If purification is difficult, consider using column chromatography to separate the desired product from the colored impurities.
Q5: How can I effectively purify the crude this compound?
A5: Purification can typically be achieved through recrystallization.[14][15][16][17][18]
-
Solvent Selection: A good recrystallization solvent will dissolve the this compound at an elevated temperature but not at room temperature, while the impurities remain soluble at room temperature. Common solvents to try include ethanol, methanol-water mixtures, or ethyl acetate-hexane mixtures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to allow for the formation of pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
During the work-up, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will help remove any unreacted orotic acid and the acid catalyst.[4][5]
Data Presentation
Table 1: Physical Properties of Orotic Acid and this compound
| Property | Orotic Acid | This compound |
| Molecular Formula | C₅H₄N₂O₄ | C₆H₆N₂O₄ |
| Molecular Weight | 156.10 g/mol | 170.12 g/mol |
| Melting Point | >300 °C[1] | Not readily available |
| Solubility in Water | Slightly soluble[1][2] | Not readily available |
| pKa | pKa1 = 2.07, pKa2 = 9.45 | Not applicable |
Table 2: Typical Fischer Esterification Parameters for Carboxylic Acids
| Parameter | Typical Value/Condition | Rationale |
| Reactant Molar Ratio (Methanol:Carboxylic Acid) | 10:1 to 20:1 | Drives the equilibrium towards the ester product.[5] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong protic acid catalyst.[5] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |
| Reaction Temperature | Reflux (~65 °C for methanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition.[9] |
| Reaction Time | 2-6 hours | Should be monitored by TLC for completion.[5][9] |
| Typical Yield | 60-90% | Highly dependent on reaction conditions and removal of water. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization.
Materials:
-
Orotic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add orotic acid (1.0 eq).
-
Add anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition can be exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the progress by TLC by observing the disappearance of the orotic acid spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer esterification for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Orotic acid price,buy Orotic acid - chemicalbook [chemicalbook.com]
- 2. Orotic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. biotage.com [biotage.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scholarly Article or Book Chapter | Orotic Acid Decarboxylation in Water and Nonpolar Solvents: A Potential Role for Desolvation in the Action of OMP Decarboxylase | ID: q811kr52r | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ru-Catalyzed Selective Catalytic Methylation and Methylenation Reaction Employing Methanol as the C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. rsc.org [rsc.org]
- 18. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Methyl Orotate Cell Permeability Assays
Welcome to the technical support center for optimizing cell permeability assays with methyl orotate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound permeability assays.
Q1: What are the most common in vitro models for assessing the intestinal permeability of this compound?
A1: The two most widely used in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a non-cell-based assay that evaluates passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, providing insights into both passive and active transport mechanisms.
Q2: Why am I observing low permeability of this compound in my Caco-2 assay but higher predicted permeability in the PAMPA assay?
A2: This discrepancy often suggests the involvement of active efflux transporters in the Caco-2 cells. This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport the compound out of the cells, resulting in lower apparent permeability in the apical-to-basolateral direction.[1] PAMPA, being a purely passive diffusion model, does not account for these active transport processes.[2]
Q3: What does a high efflux ratio for this compound in a bidirectional Caco-2 assay indicate?
A3: An efflux ratio, calculated as the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction divided by the Papp in the apical-to-basolateral (A-B) direction, greater than 2 is a strong indicator of active efflux.[3] This suggests that this compound is actively transported out of the Caco-2 cells by efflux pumps.
Q4: How can I confirm which efflux transporter is responsible for the low permeability of this compound?
A4: To identify the specific transporter, you can perform the Caco-2 assay in the presence of known inhibitors of specific efflux pumps. For example, verapamil is a commonly used inhibitor for P-gp. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm the involvement of that transporter. Additionally, using cell lines that overexpress specific transporters, such as MDCK-MDR1 for P-gp, can provide more definitive evidence.[4][5]
Q5: The parent compound, orotic acid, has low aqueous solubility. Could this be affecting my this compound assay?
A5: Yes, the low aqueous solubility of related compounds like orotic acid suggests that this compound may also have limited solubility in aqueous assay buffers.[6] Poor solubility can lead to compound precipitation, reducing the effective concentration available for permeation and resulting in artificially low permeability measurements and poor recovery.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound permeability experiments.
Issue 1: Low Compound Recovery in the Assay
Symptoms: The total amount of this compound recovered from the donor, acceptor, and cell lysate (if measured) is significantly less than the initial amount added.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Decrease Test Compound Concentration: Lowering the concentration of this compound may prevent precipitation. - Use Co-solvents: A small percentage of DMSO (typically ≤1%) can be used to aid solubility. Ensure the final DMSO concentration does not compromise cell monolayer integrity.[4] - pH Adjustment: For ionizable compounds, adjusting the buffer pH can improve solubility.[4] |
| Non-specific Binding | - Use Low-Binding Plates: Utilize commercially available low-adsorption plates and pipette tips. - Add Protein to Receiver Compartment: For lipophilic compounds, adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber can act as a "sink" to reduce non-specific binding. |
| Compound Instability | - Assess Stability: Incubate this compound in the assay buffer at 37°C for the duration of the experiment without cells and analyze for degradation using LC-MS/MS.[7] |
| Cellular Accumulation/Metabolism | - Analyze Cell Lysate: At the end of the experiment, lyse the Caco-2 cell monolayer and analyze the lysate by LC-MS/MS to quantify intracellular accumulation of this compound. |
Issue 2: High Variability in Apparent Permeability (Papp) Values
Symptoms: Inconsistent Papp values are observed across replicate wells for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | - Verify TEER Values: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use wells that meet your established criteria (typically >300 Ω·cm²). - Lucifer Yellow Co-incubation: Include a low-permeability marker like Lucifer Yellow to assess monolayer integrity during the assay. |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Maintain a consistent pipetting technique, especially when adding and removing small volumes from the Transwell plates. |
| Inconsistent Incubation Conditions | - Maintain Stable Temperature and CO₂: Ensure the incubator maintains a stable temperature (37°C) and CO₂ level (5%). - Minimize Evaporation: Use plates with lids and ensure a humidified environment to prevent evaporation from the wells. |
Issue 3: Unexpected Cytotoxicity
Symptoms: A decrease in cell viability is observed after incubation with this compound, which can be misinterpreted as low permeability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound-Induced Cell Death | - Perform a Cell Viability Assay: Before conducting the permeability assay, determine the non-toxic concentration range of this compound on Caco-2 cells using an MTT or similar cell viability assay.[8][9] - Use Lower Concentrations: Conduct the permeability assay at concentrations well below the determined cytotoxic level. |
| Contamination | - Check for Microbial Contamination: Regularly inspect cell cultures for any signs of bacterial or fungal contamination. - Use Sterile Technique: Adhere to strict aseptic techniques throughout all cell culture and assay procedures. |
Troubleshooting Workflow for Low Permeability of this compound
Experimental Protocols
Detailed methodologies for key assays are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive, transcellular permeability.
Materials:
-
96-well PAMPA "sandwich" plate system (donor and acceptor plates)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.
-
Prepare Solutions: Dilute the this compound stock solution and control compounds to the final desired concentration (e.g., 10 µM) in PBS. A small amount of DMSO (e.g., 1-5%) can be used to aid solubility.[10]
-
Load Plates: Add the appropriate volume of PBS to the acceptor wells. Add the this compound and control solutions to the donor wells.[10]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for a defined period (e.g., 5-18 hours).[2]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using established formulas.
Experimental Workflow for PAMPA
Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)
This assay evaluates both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Control compounds (high and low permeability, and efflux substrate)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Ensure values are within the acceptable range.
-
Prepare Dosing Solutions: Dilute the this compound and control compounds to the final concentration in transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with warm transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at the end of the incubation.
-
-
Basolateral to Apical (B-A) Permeability:
-
Repeat the process, but add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 3: MTT Cell Viability Assay
This assay is crucial to determine the non-toxic concentration range of this compound for use in the Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
96-well plates
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[8]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the permeability assay (e.g., 2 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
The following tables summarize hypothetical and comparative data for this compound permeability. Note: Experimental data for this compound is not widely available in the public domain. The values presented here are for illustrative purposes to guide data interpretation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Predicted LogD (pH 7.4) | Aqueous Solubility |
| This compound | 170.12[12] | -0.5 to 0.0 | -1.0 to -0.5 | Potentially Low |
| Orotic Acid | 156.10[13] | -1.4[13] | -2.5 to -2.0 | Low (0.18% in water)[6] |
| Caffeine (High Perm.) | 194.19 | -0.07 | -0.07 | Moderate |
| Atenolol (Low Perm.) | 266.34 | 0.16 | -1.6 | High |
Table 2: Hypothetical Permeability Data for this compound and Control Compounds
| Compound | Assay Type | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | Permeability Classification |
| This compound | Caco-2 | 0.8 | 4.0 | 5.0 | Low |
| This compound + Verapamil | Caco-2 | 2.5 | 3.0 | 1.2 | Moderate |
| This compound | PAMPA | 3.5 | N/A | N/A | Moderate |
| Caffeine | Caco-2 | 20.0 | 21.0 | 1.05 | High |
| Atenolol | Caco-2 | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (P-gp substrate) | Caco-2 | 0.2 | 5.0 | 25.0 | Low (due to efflux) |
Permeability classifications are generally defined as: High (Papp > 10 x 10-6 cm/s), Moderate (Papp = 1-10 x 10-6 cm/s), and Low (Papp < 1 x 10-6 cm/s).[14]
Table 3: Hypothetical Cytotoxicity of this compound on Caco-2 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 88 |
| 100 | 75 |
| 200 | 55 |
Based on this hypothetical data, a concentration of ≤ 50 µM would be recommended for permeability assays to minimize confounding cytotoxic effects.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 7. AID 781063 - Stability of the compound in PBS buffer at pH 7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl Orotate in Cell Culture Media
Welcome to the technical support center for the use of methyl orotate in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals to provide information on the stability of this compound in cell culture media and to offer troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is the methyl ester of orotic acid, a key intermediate in the biosynthesis of pyrimidines.[1] Its stability in aqueous solutions like cell culture media is crucial because degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inconsistent or erroneous results. The primary degradation pathway for methyl esters in aqueous environments is hydrolysis to the parent carboxylic acid (orotic acid) and methanol.[2][3]
Q2: What are the main factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of this compound in your cell culture experiments:
-
pH: The pH of the cell culture medium is a critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.[4]
-
Temperature: Higher temperatures, such as the standard 37°C used for cell culture, will accelerate the rate of chemical degradation compared to storage at lower temperatures.[4]
-
Media Components: Interactions with components in the media, such as salts and proteins from serum, can potentially impact the stability and solubility of this compound.[5]
-
Enzymatic Degradation: Cells and serum in the media contain esterases that can enzymatically hydrolyze the methyl ester to orotic acid.
Q3: How can I prepare my this compound stock solution to maximize stability?
It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent like DMSO.[6] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When preparing your working solution, add the stock solution to pre-warmed (37°C) cell culture media and mix thoroughly.[6] It is advisable to keep the final concentration of DMSO in the culture below 0.5% to avoid solvent-induced cytotoxicity.[6]
Q4: My this compound solution in the media appears cloudy or has a precipitate. What should I do?
Cloudiness or precipitation can be due to several reasons:
-
Low Aqueous Solubility: this compound, like its parent compound orotic acid, may have limited solubility in aqueous media, especially at higher concentrations.[5]
-
"Crashing out": When a compound dissolved in an organic solvent is added to an aqueous solution, it can rapidly precipitate if its solubility limit is exceeded. This is often referred to as "solvent shock".[5]
-
Temperature Changes: A decrease in temperature can lower the solubility and cause precipitation. Always use pre-warmed media.[7]
To address this, you can try decreasing the final working concentration, performing serial dilutions in pre-warmed media, or ensuring the final DMSO concentration is as low as possible.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected experimental results over time. | Degradation of this compound in the cell culture medium at 37°C. | Prepare fresh working solutions of this compound in pre-warmed media immediately before each experiment. For long-term experiments (≥ 24 hours), consider replacing the media with freshly prepared media containing this compound at regular intervals. |
| Precipitate forms immediately upon adding this compound stock solution to the media. | The concentration of this compound exceeds its solubility limit in the cell culture medium. "Solvent shock" from rapid dilution of the DMSO stock in the aqueous medium.[5] | Decrease the final working concentration of this compound. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[6] Add the stock solution dropwise while gently vortexing the media.[6] |
| Media containing this compound becomes cloudy or forms a precipitate after incubation. | Delayed precipitation due to temperature fluctuations or changes in media pH caused by cellular metabolism.[5] | Ensure the incubator provides a stable temperature. Monitor the pH of your cell culture medium. In dense cultures, more frequent media changes may be necessary to maintain a stable pH.[5] |
| High variability between replicate wells. | Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[2] | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. To mitigate evaporation from outer wells, fill them with sterile PBS or media without cells and use only the inner wells for your experiment.[2] |
Data Presentation
Table 1: Example Stability of this compound (100 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 4 | 92.5 ± 2.1 |
| 8 | 85.1 ± 3.5 |
| 24 | 60.7 ± 4.2 |
| 48 | 35.2 ± 5.1 |
| 72 | 15.9 ± 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. It is crucial to generate your own data for your specific experimental setup.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in cell culture medium over time using HPLC or LC-MS/MS.[8][9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Preparation of Working Solution: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the this compound stock solution to achieve the final desired working concentration (e.g., 100 µM). The final DMSO concentration should be kept below 0.5%.[6]
-
Incubation: Aliquot the medium containing this compound into sterile microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator. Immediately process the sample for analysis or store it at -80°C.
-
Sample Preparation for Analysis: For LC-MS/MS analysis, a protein precipitation step is typically required. Add 2 volumes of cold acetonitrile to the media sample, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[12] Transfer the supernatant for analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.[9][11]
-
Data Interpretation: Plot the concentration of this compound against time. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will allow you to determine the half-life (t₁/₂) of the compound in the medium under your experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. Methyl Esters [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. waters.com [waters.com]
- 11. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Methyl Orotate Quantification by LC-MS
Welcome to the technical support center for the quantification of methyl orotate by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying this compound by LC-MS?
A1: The most prevalent challenges in the LC-MS analysis of this compound, a small and polar molecule, include:
-
Poor Retention on Reversed-Phase Columns: Due to its polar nature, this compound may exhibit limited retention on traditional C18 columns, leading to co-elution with matrix components and ion suppression.
-
Matrix Effects: Co-eluting endogenous substances from biological matrices like plasma and urine can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal and compromising accuracy.[1]
-
In-source Fragmentation: this compound can be susceptible to fragmentation within the mass spectrometer's ion source, which can complicate quantification if not properly optimized.
-
Suboptimal Peak Shape: Issues such as peak fronting or tailing can arise from various factors including column degradation, inappropriate mobile phase composition, or sample solvent effects.[2][3][4]
-
Analyte Stability: The stability of this compound in biological samples during collection, storage, and sample preparation is crucial for accurate quantification.[5][6][7]
Q2: What are the recommended mass spectrometry parameters for this compound analysis?
A2: For sensitive and specific quantification of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. While specific parameters should be optimized for your instrument, the following provides a good starting point.
Based on the structure of this compound (the methyl ester of orotic acid) and known fragmentation of orotic acid, the likely MRM transitions are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 171.0 | 111.0 | Negative |
| This compound | 171.0 | 67.0 | Negative |
| [¹⁵N₂]-Methyl Orotate (IS) | 173.0 | 113.0 | Negative |
Note: These are proposed transitions and should be confirmed by infusing a standard solution of this compound and its stable isotope-labeled internal standard.
Q3: How can I improve the chromatographic retention and peak shape of this compound?
A3: To address poor retention and suboptimal peak shape for a polar analyte like this compound, consider the following strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to reversed-phase chromatography for this compound.
-
Reversed-Phase with Polar Endcapping: If using a reversed-phase column, select one with polar endcapping or an embedded polar group to enhance retention of polar analytes.
-
Mobile Phase Optimization:
-
For reversed-phase, use a highly aqueous mobile phase (e.g., 95-98% water) with a suitable buffer like ammonium formate or ammonium acetate to improve retention.
-
For HILIC, the mobile phase will have a high organic content (typically acetonitrile) with a small amount of aqueous buffer.
-
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Q4: What is the best internal standard for this compound quantification?
A4: The gold standard for an internal standard in LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte. For this compound, a suitable internal standard would be [¹⁵N₂]-Methyl Orotate or a ¹³C-labeled variant. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction and improved data quality. If a SIL internal standard for this compound is not commercially available, custom synthesis may be an option.[8][9][10]
Q5: How can I minimize matrix effects in my this compound assay?
A5: Matrix effects, which can lead to ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate these effects:
-
Effective Sample Preparation: Employ a robust sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.
-
Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q4, a SIL-IS is the most effective way to compensate for unpredictable matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS analysis of this compound.
Issue 1: Poor or No Chromatographic Retention
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For reversed-phase, ensure you are using a column suitable for polar analytes (e.g., with polar endcapping). For better retention, switch to a HILIC column. |
| Mobile Phase is too Strong | In reversed-phase, increase the aqueous component of your mobile phase. In HILIC, increase the organic component. |
| Incorrect pH of Mobile Phase | Adjust the pH of the mobile phase to ensure this compound is in a consistent ionic state that favors retention on your chosen column. |
Issue 2: Inconsistent or Low Signal Intensity
| Possible Cause | Recommended Solution |
| Ion Suppression | Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from the suppression zone. Use a stable isotope-labeled internal standard.[1] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize cone voltage and collision energy for the selected MRM transitions. |
| Analyte Degradation | Investigate the stability of this compound under your sample storage and preparation conditions. Ensure samples are kept at an appropriate temperature (e.g., on ice) during processing.[5][6][7] |
| Poor Ionization | Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid or a low concentration of ammonium formate) to promote consistent ionization. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Backflush the column. If the problem persists, replace the column. Use a guard column to extend the life of your analytical column.[2] |
| Sample Solvent Effects | Reconstitute the final sample extract in a solvent that is weaker than or matches the initial mobile phase composition.[3] |
| Secondary Interactions with Column | For basic analytes that tail on reversed-phase columns, this can be due to interactions with residual silanols. Adjusting the mobile phase pH or using a column with better endcapping can help.[11] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly made to avoid dead volume.[12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol provides a general procedure for the extraction and analysis of this compound from human plasma. Note: This is a template and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard working solution (e.g., [¹⁵N₂]-Methyl Orotate at 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 95 3.0 50 3.1 5 4.0 5 4.1 95 | 5.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: 171.0 -> 111.0 (Quantifier), 171.0 -> 67.0 (Qualifier)
-
[¹⁵N₂]-Methyl Orotate (IS): 173.0 -> 113.0
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[13][14][15][16][17]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision <20% CV |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Recovery | Consistent, precise, and reproducible |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Impact of urine preservation methods and duration of storage on measured levels of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. resolian.com [resolian.com]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
Technical Support Center: Optimizing Methyl Orotate Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of methyl orotate in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape - Peak Tailing
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. The primary reason is often secondary interactions between the analyte and the stationary phase.[1] For a polar compound like this compound, this can be particularly prevalent.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns (like C18) can interact with polar analytes, causing tailing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.[2] It is crucial to operate at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, which can significantly improve peak shape for polar and basic compounds.[2][4]
-
Solution 3: Add a Competing Base: A small concentration of a basic additive, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for interaction with the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[1]
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are properly made to minimize dead volume.
-
Issue 2: Poor Peak Shape - Peak Fronting
Q2: I am observing peak fronting for my this compound peak. What could be the reason?
A2: Peak fronting is less common than tailing but can significantly impact quantification. It is often related to sample overload or issues with the sample solvent.
Possible Causes & Solutions:
-
Sample Overload (Mass or Volume): Injecting too high a concentration or too large a volume of your sample can saturate the column, leading to a fronting peak shape.
-
Solution: Decrease the sample concentration and/or the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can cause fronting for all peaks.[5]
-
Solution: Ensure that the mobile phase pH and operating temperature are within the column manufacturer's recommended ranges. If a column collapse is suspected, the column will likely need to be replaced.
-
Issue 3: Poor Peak Resolution
Q3: My this compound peak is not well-resolved from an adjacent impurity peak. How can I improve the separation?
A3: Improving resolution requires optimizing the three key chromatographic parameters: efficiency, selectivity, and retention factor.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can significantly impact selectivity.
-
Solution 1: Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of this compound, potentially improving its resolution from other peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.
-
Solution 3: Modify Mobile Phase pH: As with peak tailing, adjusting the mobile phase pH can change the ionization state of this compound or co-eluting impurities, thereby altering their retention and improving resolution.[3][6][7]
-
-
Inappropriate Column Chemistry: The stationary phase may not be providing the necessary selectivity.
-
Solution: Consider trying a column with a different stationary phase. For polar compounds like this compound, a polar-embedded or a phenyl-hexyl phase might offer different selectivity compared to a standard C18 column.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the closely eluting peaks.
-
Solution 1: Use a Longer Column: A longer column increases the number of theoretical plates and can improve resolution, but will also increase analysis time and backpressure.
-
Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.
-
-
Suboptimal Flow Rate or Temperature: These parameters can influence both efficiency and selectivity.
-
Solution 1: Decrease the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution 2: Adjust the Column Temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can alter selectivity.
-
Data Presentation
The following tables provide illustrative data on how different HPLC parameters can affect the peak resolution of this compound. Note: This data is for demonstrative purposes and actual results may vary.
Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of this compound (min) | Resolution (Rs) from Impurity | Peak Tailing Factor |
| 50:50 | 2.5 | 1.2 | 1.8 |
| 40:60 | 4.1 | 1.8 | 1.5 |
| 30:70 | 7.8 | 2.5 | 1.3 |
Table 2: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH (40:60 ACN:Buffer) | Retention Time (min) | Peak Tailing Factor |
| 2.5 | 4.2 | 1.2 |
| 4.5 | 3.8 | 1.9 |
| 6.5 | 3.1 | 2.5 |
Experimental Protocols
Representative Reversed-Phase HPLC Method for this compound Analysis
This protocol is based on a published method for the analysis of this compound and general practices for similar polar compounds.[8] Optimization may be required for specific applications.
1. Sample Preparation:
-
If analyzing a pure substance, dissolve an accurately weighed amount of this compound in the initial mobile phase to a final concentration of approximately 100 µg/mL.
-
For complex matrices, such as urine, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.[8]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a low pH aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid). A typical starting ratio would be 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm.
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
-
The peak tailing factor for the this compound peak should ideally be less than 1.5.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting HPLC issues with this compound.
Caption: A workflow for troubleshooting peak tailing.
Caption: Key parameters for improving HPLC peak resolution.
FAQs
Q: What is a good starting point for the mobile phase pH when analyzing this compound?
A: Orotic acid has a pKa around 2.8 and 9.45. While the esterification will remove one of the acidic protons, the molecule remains ionizable. A good starting point for a reversed-phase method would be a mobile phase pH of around 2.5 to 3.5.[2] This will ensure that the residual silanol groups on the column are protonated and that the this compound is in a consistent, non-ionized form, leading to better retention and peak shape.
Q: Should I use acetonitrile or methanol as the organic modifier?
A: Both acetonitrile and methanol can be used. Acetonitrile typically has a lower viscosity and can provide different selectivity compared to methanol. If you are having trouble with resolution, trying the other solvent is a good optimization step. Methanol is generally a more polar solvent and may provide better solubility for highly polar analytes.
Q: Is a gradient or isocratic elution better for this compound analysis?
A: For the analysis of a single compound like this compound, an isocratic method is often sufficient and more robust.[8] A gradient elution would be more appropriate if you are analyzing a complex mixture with a wide range of polarities.
Q: How often should I replace my guard column?
A: The frequency of guard column replacement depends on the cleanliness of your samples and the mobile phase. A good practice is to monitor the peak shape and system backpressure. A significant increase in backpressure or a deterioration in peak shape (e.g., splitting or excessive tailing) that is resolved by removing the guard column indicates that it needs to be replaced.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. High-performance liquid chromatographic determination of orotic acid as its methyl derivative in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing matrix effects in methyl orotate mass spectrometry
Welcome to the technical support center for the analysis of methyl orotate by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a primary focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape or Low Signal Intensity for this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Retention: this compound is a polar molecule and may exhibit poor retention on traditional C18 reversed-phase columns. | 1. Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain and separate polar compounds.[1][2][3][4][5] 2. Use Ion-Pairing Reagents: Introducing a volatile ion-pairing reagent compatible with mass spectrometry, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve the retention of polar analytes on reversed-phase columns.[6][7][8][9] |
| Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.[10] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[11] 2. Dilute the Sample: A simple "dilute and shoot" approach can reduce the concentration of matrix components, thereby lessening their impact on ionization.[11][12][13][14] 3. Adjust Chromatographic Conditions: Modify the gradient to better separate this compound from the interfering matrix components. |
| Suboptimal MS Source Conditions: Incorrect settings for parameters like temperature, gas flows, and voltages can lead to inefficient ionization. | Systematically optimize the electrospray ionization (ESI) source parameters for this compound. This can be done by infusing a standard solution and adjusting the settings to maximize the signal. |
Problem 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to inconsistent results.[15] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification.[16][17] If a specific SIL-IS for this compound is not commercially available, a structurally similar labeled compound may be a viable alternative. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., plasma, urine) to compensate for consistent matrix effects. |
| Inefficient Sample Extraction: Incomplete or variable recovery of this compound during sample preparation will lead to inaccurate and imprecise results. | 1. Validate the Extraction Method: Perform recovery experiments by spiking known amounts of this compound into the matrix before and after extraction to determine the extraction efficiency. 2. Optimize the Extraction Protocol: Adjust the solvent composition, pH, and extraction time to maximize the recovery of this compound. |
| Instrumental Drift: Changes in the mass spectrometer's performance over time can cause variability in the signal. | 1. Regular Calibration and Maintenance: Ensure the instrument is regularly calibrated and maintained according to the manufacturer's recommendations. 2. Monitor Quality Control Samples: Include quality control (QC) samples at different concentrations throughout the analytical run to monitor the instrument's performance and the assay's precision and accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound in biological samples?
The most common cause of matrix effects, particularly ion suppression, in biological samples like plasma and urine are phospholipids and salts.[10][18] Phospholipids from cell membranes are often co-extracted with the analyte and can significantly suppress the ionization efficiency in the ESI source.
Q2: What is the best sample preparation technique to reduce matrix effects for this compound?
For significant reduction of matrix effects, Solid-Phase Extraction (SPE) is highly recommended. Specifically, SPE cartridges designed for phospholipid removal, such as HybridSPE, can provide a much cleaner extract compared to simpler methods like protein precipitation.[11] For urine samples, which typically have a lower protein and lipid content than plasma, a "dilute and shoot" approach may be sufficient.[11][12][13][14]
Q3: Should I use a reversed-phase or HILIC column for this compound analysis?
Given that this compound is a polar compound, a HILIC column is generally a better choice for achieving good retention and separation.[1][2][3][4][5] If a reversed-phase column must be used, the addition of an ion-pairing reagent to the mobile phase will likely be necessary to improve retention.[6][7][8][9]
Q4: How can I assess the extent of matrix effects in my assay?
A common method is the post-extraction spike experiment. In this experiment, you compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted matrix sample at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect (ion suppression or enhancement).
Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?
Several companies specialize in the synthesis and supply of stable isotope-labeled compounds.[19][20][21] While a commercially available SIL-IS for this compound may not be readily in stock, many of these companies offer custom synthesis services.[20] An alternative is to investigate the availability of a labeled version of a closely related compound, such as orotic acid.[22]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Phospholipid Removal SPE
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
SPE Cleanup: Load the supernatant onto a phospholipid removal SPE plate or cartridge.
-
Elution: Elute the sample according to the manufacturer's instructions.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in 100 µL of the initial mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 2: "Dilute and Shoot" Sample Preparation for Urine
-
Thaw and Centrifuge: Thaw the urine sample to room temperature and centrifuge at 5,000 x g for 5 minutes to pellet any particulates.
-
Dilution: Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the stable isotope-labeled internal standard.
-
Vortex: Vortex the mixture to ensure homogeneity.
-
Transfer: Transfer the diluted sample to an autosampler vial.
-
Injection: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mobile phases compatible for LCMS : Shimadzu (België) [shimadzu.be]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 12. biotage.com [biotage.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ckisotopes.com [ckisotopes.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 22. metbio.net [metbio.net]
Technical Support Center: Methyl Orotate Stock Solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of methyl orotate stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] this compound has limited solubility in aqueous solutions at neutral pH.[1] For other applications, methanol and ethanol can also be used.[3][4]
Q2: What is the best way to store this compound stock solutions to prevent degradation?
A2: To ensure stability, this compound stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short- to medium-term storage (up to one month) and can be stored at -80°C for longer durations.[1] Protect the solutions from light by using amber vials or by wrapping the vials in foil.[3]
Q3: How long can I store a this compound stock solution?
A3: When stored properly at -20°C, a this compound stock solution in DMSO is generally usable for up to one month. For longer-term storage, -80°C is recommended, which can extend the stability for several months to a year.[1][3][5][6] However, it is best practice to prepare fresh stock solutions regularly and monitor for any signs of degradation.
Q4: What are the signs of this compound degradation in a stock solution?
A4: Degradation of a this compound stock solution may be indicated by:
-
Precipitation: The appearance of solid material in a previously clear solution.
-
Color Change: Any deviation from the initial color of the solution.
-
Reduced Potency: A noticeable decrease in the expected biological or chemical activity in your experiments.
If any of these signs are observed, it is recommended to discard the stock solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage. | 1. Low Temperature: The compound may be precipitating out of the solvent at low storage temperatures. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased concentration, causing precipitation. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate before use. Ensure the compound is fully dissolved before making working solutions. 2. Use high-quality vials with tight-fitting caps. Parafilm can be used to further seal the cap-vial interface. |
| Inconsistent experimental results. | 1. Degradation: The this compound in the stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate Concentration: This could be due to weighing errors during preparation or solvent evaporation. | 1. Prepare a fresh stock solution and aliquot it into single-use volumes. 2. Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV. |
| Precipitation when diluting stock into aqueous media. | Low Aqueous Solubility: this compound has low solubility in water. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate. | 1. Perform a serial dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol). Then, add this intermediate dilution to the final aqueous medium. 2. Increase the final volume of the aqueous medium to lower the final concentration of this compound. 3. Gently warm the final solution and vortex to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 17.01 mg of this compound (Molecular Weight: 170.12 g/mol ) on an analytical balance.
-
Dissolving: Transfer the weighed this compound into a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting: Dispense the 100 mM stock solution into smaller, single-use, sterile amber vials.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for monitoring the degradation of this compound in a stock solution over time. A validated stability-indicating HPLC method is crucial for accurate results.[7]
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks), thaw an aliquot of the stored this compound stock solution. Prepare a working solution by diluting the stock solution to a known concentration (e.g., 100 µM) with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for similar compounds is a gradient of acetonitrile and water containing 0.1% formic acid.
-
Column: A C18 column is typically used.
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound (around 260-280 nm).
-
Injection Volume: Inject a fixed volume (e.g., 10 µL) of the working solution.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Degradation Pathways and Prevention
The primary degradation pathway for this compound in solution is hydrolysis of the methyl ester group to form orotic acid and methanol. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[8]
Figure 1. Primary degradation pathway of this compound.
Prevention Strategies:
-
pH Control: Prepare stock solutions in aprotic solvents like DMSO to minimize hydrolysis. When diluting into aqueous buffers, use a buffer with a pH near neutral or slightly acidic (pH 5-7), as highly acidic or basic conditions accelerate hydrolysis.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation. Avoid repeated exposure to room temperature.
-
Light Protection: Store solutions in amber vials to prevent potential photodegradation.
Troubleshooting Workflow
Figure 2. Troubleshooting workflow for this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Methyl Orotate vs. Orotic Acid: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of methyl orotate and orotic acid, focusing on their respective impacts on cellular processes. While orotic acid has been extensively studied, in vitro data for this compound is less comprehensive. This document summarizes the available experimental data, outlines relevant protocols, and visualizes key pathways to facilitate a clear understanding of their similarities and differences.
Executive Summary
Orotic acid, a key intermediate in pyrimidine biosynthesis, has been the subject of numerous in vitro studies investigating its effects on cell viability, apoptosis, and metabolism. In contrast, this compound, its methyl ester derivative, is less characterized in the scientific literature. The primary direct comparative in vitro study available indicates that both compounds exhibit similar inhibitory effects on DNA synthesis in hepatoma cells. However, a significant knowledge gap exists regarding the broader in vitro effects of this compound, limiting a comprehensive comparative analysis. This guide presents the available data for both compounds, highlighting the areas where further research on this compound is warranted.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound and orotic acid.
Table 1: Comparative Effects on DNA Synthesis
| Compound | Cell Line | Assay | Effect | Concentration | Source |
| This compound | Hepatoma cells | [3H]thymidine incorporation | Inhibition of DNA synthesis | Not specified | [1] |
| Orotic Acid | Hepatoma cells | [3H]thymidine incorporation | Inhibition of DNA synthesis | Not specified | [1] |
Table 2: Effects of Orotic Acid on Cell Viability
| Cell Line | Assay | Effect | Concentration | Incubation Time | Source |
| KGN (human granulosa tumor) | alamarBlue | Reduced viability | 10 - 250 µM | 24, 48, 72h | [2] |
| HGrC1 (human granulosa) | alamarBlue | No significant effect | 10 - 250 µM | 24, 48, 72h | [2] |
| SK-Hep1 (hepatocellular carcinoma) | Cell Proliferation Assay | Increased proliferation | Not specified | Not specified | [2] |
Table 3: Effects of Orotic Acid on Apoptosis
| Cell Line | Assay | Effect | Concentration | Source |
| KGN (human granulosa tumor) | Caspase-3/7 activity | Increased apoptosis | 100 µM, 250 µM | [2] |
| HGrC1 (human granulosa) | Caspase-3/7 activity | No significant effect | Not specified | [2] |
Experimental Protocols
Inhibition of DNA Synthesis in Hepatoma Cells
This protocol is based on the methodology likely employed in the study by Lea et al. (1992).[1]
-
Cell Culture: Hepatoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or orotic acid. A vehicle control (the solvent used to dissolve the compounds) is also included.
-
[3H]thymidine Incorporation: After a specified incubation period, [3H]thymidine is added to each well. The cells are incubated further to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting and Scintillation Counting: The cells are harvested, and the DNA is precipitated. The amount of incorporated [3H]thymidine is quantified using a scintillation counter. The results are expressed as a percentage of the control.
Cell Viability (alamarBlue Assay)
This protocol is a standard method for assessing cell viability.[2]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., orotic acid). Control wells receive the vehicle only.
-
Incubation: The plate is incubated for the desired period (e.g., 24, 48, or 72 hours).
-
alamarBlue Addition: alamarBlue® reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis (Caspase-3/7 Activity Assay)
This protocol measures the activity of key executioner caspases in the apoptotic pathway.[2]
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the cell viability assay.
-
Reagent Addition: After the treatment period, the Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase-dependent cleavage of the substrate, which generates a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a microplate reader. The results are expressed as relative luminescence units (RLU) or as a fold change compared to the control.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
Orotic acid is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The pathway illustrates the conversion of carbamoyl phosphate and aspartate to uridine monophosphate (UMP), with orotic acid as a key precursor.
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.
General Experimental Workflow for In Vitro Cytotoxicity Assays
The following diagram outlines a typical workflow for assessing the cytotoxicity of compounds like this compound and orotic acid in vitro.
Caption: General workflow for in vitro cytotoxicity and proliferation studies.
Conclusion
The available in vitro evidence directly comparing this compound and orotic acid is limited to a single study indicating similar inhibitory effects on DNA synthesis in hepatoma cells. Orotic acid has been extensively studied, with data demonstrating its influence on cell viability, proliferation, and apoptosis in a cell-type-dependent manner. To provide a more robust and comprehensive comparison, further in vitro investigation of this compound is necessary. Future studies should aim to evaluate the effects of this compound on a wider range of cellular processes, including cell viability, apoptosis, and key metabolic pathways, across various cell lines. Such research would be invaluable for the scientific and drug development communities in understanding the potential therapeutic applications and mechanisms of action of these related compounds.
References
A Comparative Guide to Nascent RNA Labeling: 5-Ethynyluridine (5-EU) versus Methyl Orotate
For researchers, scientists, and drug development professionals, the ability to specifically label and subsequently identify newly synthesized RNA is crucial for understanding the dynamics of gene expression. This guide provides a comprehensive comparison of two molecules, 5-ethynyluridine (5-EU) and methyl orotate, in the context of nascent RNA labeling. While 5-EU is a widely established and validated tool for this purpose, the role of this compound is fundamentally different, serving as a metabolic precursor rather than a direct bioorthogonal label.
Introduction to Nascent RNA Labeling
Metabolic labeling of nascent RNA involves the introduction of a modified nucleoside analog into cells or organisms. This analog is incorporated into newly transcribed RNA by cellular RNA polymerases. The modification on the nucleoside acts as a handle, allowing for the selective detection or purification of the newly synthesized transcripts. This technique provides a powerful means to study the regulation of transcription, RNA processing, and turnover.
5-Ethynyluridine (5-EU): The Gold Standard for Bioorthogonal RNA Labeling
5-Ethynyluridine (5-EU) is a uridine analog that contains a terminal alkyne group.[1] This alkyne moiety is a bioorthogonal chemical reporter, meaning it does not interfere with native biological processes.[1] Once incorporated into nascent RNA, the alkyne group can be specifically and efficiently conjugated to a variety of reporter molecules (e.g., fluorophores, biotin) that contain an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1]
Advantages of 5-EU:
-
High Specificity and Efficiency: The click chemistry reaction is highly specific, ensuring that only the alkyne-modified RNA is labeled, resulting in a high signal-to-noise ratio.[1]
-
Versatility: The ability to attach different azide-containing reporters allows for a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and affinity purification for next-generation sequencing.[1]
-
Temporal Resolution: Pulse-labeling with 5-EU enables the study of RNA synthesis and decay with high temporal resolution.
Limitations and Considerations for 5-EU:
-
Potential for DNA Incorporation: In some organisms and cell types, 5-EU can be converted to its deoxyribose form and incorporated into DNA, which can be a source of background signal.
-
Cytotoxicity: While generally less toxic than older analogs like 5-bromouridine (BrU), high concentrations or prolonged exposure to 5-EU can have cytotoxic effects.
-
Perturbation of RNA Metabolism: Some studies suggest that 5-EU incorporation can, under certain conditions, affect RNA processing and transport.
This compound: A Metabolic Precursor, Not a Direct Label
Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[2] In mammals, orotate is converted to uridine monophosphate (UMP) by the enzyme UMP synthase.[2][3] UMP is then further phosphorylated to UTP, a direct precursor for RNA synthesis. This compound is an esterified form of orotic acid.
Crucially, this compound itself does not possess a bioorthogonal handle for specific and covalent labeling in the same way 5-EU does. While radiolabeled orotate has been used historically to trace pyrimidine metabolism and nucleic acid synthesis, this method lacks the specificity and versatility of the bioorthogonal approach offered by 5-EU. The methyl group of this compound is not a suitable functional group for click chemistry or other specific ligation reactions.
Quantitative Comparison
The following table summarizes the key differences between 5-EU and this compound for the application of nascent RNA labeling.
| Feature | 5-Ethynyluridine (5-EU) | This compound |
| Mechanism of Action | Direct incorporation of a bioorthogonal uridine analog into RNA. | Serves as a metabolic precursor for the de novo synthesis of pyrimidine nucleotides. |
| Labeling Strategy | Covalent ligation of a reporter molecule via click chemistry. | Indirectly contributes to the pool of unlabeled uridine for RNA synthesis. Not a direct label. |
| Specificity for Nascent RNA | High, allows for specific detection of newly synthesized transcripts. | Low, contributes to the general nucleotide pool. |
| Detection Method | Fluorescence microscopy, flow cytometry, affinity purification. | Historically, radioactivity-based assays for tracking overall nucleic acid synthesis. |
| Versatility | High, compatible with a wide range of downstream applications. | Low, not suitable for specific labeling and visualization of nascent RNA. |
| Potential Off-Target Effects | Can be incorporated into DNA; potential for cytotoxicity at high concentrations. | Can influence the endogenous pyrimidine nucleotide pool size.[4] |
Experimental Protocols
5-Ethynyluridine (5-EU) Labeling and Detection
This protocol provides a general workflow for labeling nascent RNA with 5-EU and detecting it via click chemistry.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-ethynyluridine (5-EU) to the culture medium at a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 15 minutes to 24 hours), depending on the experimental goals.
2. Cell Fixation and Permeabilization (for imaging):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
3. Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing:
-
An azide-conjugated fluorescent dye (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash cells extensively with PBS.
4. Imaging or Analysis:
-
For imaging, counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
-
For flow cytometry, resuspend the cells in an appropriate buffer and analyze.
-
For purification, use an azide-biotin conjugate in the click reaction, followed by capture with streptavidin beads.
Use of this compound in Metabolic Studies
As this compound is not a direct label, a protocol for its use in nascent RNA labeling is not applicable. In metabolic studies, unlabeled or isotopically labeled orotate would be supplied to cells, and its incorporation into the nucleotide pool and subsequently into RNA would be traced using techniques like mass spectrometry or by measuring the specific activity of radiolabeled RNA.
Visualizing the Pathways and Workflows
Metabolic Pathway of 5-Ethynyluridine
Caption: Metabolic incorporation and detection of 5-ethynyluridine.
De Novo Pyrimidine Biosynthesis Pathway Involving Orotate
Caption: The role of orotate in de novo pyrimidine synthesis.
Experimental Workflow for 5-EU Labeling and Analysis
Caption: Workflow for 5-EU based nascent RNA analysis.
Conclusion
In the landscape of nascent RNA labeling, 5-ethynyluridine stands out as a powerful and versatile tool due to its bioorthogonal alkyne handle, which allows for specific and efficient labeling through click chemistry. It is the method of choice for a wide array of applications aimed at studying the dynamics of RNA synthesis, processing, and localization.
In contrast, this compound is not a suitable reagent for the direct and specific labeling of newly synthesized RNA. Its role is that of a metabolic precursor in the de novo synthesis of pyrimidines. While studies involving orotate are valuable for understanding nucleotide metabolism, it lacks the fundamental properties required for a bioorthogonal labeling agent. Therefore, for researchers aiming to specifically label and analyze nascent RNA, 5-EU is the appropriate and well-established choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid conversion of newly-synthesized orotate to uridine-5-monophosphate by rat liver cytosolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Methyl Orotate: Isotope Dilution LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl orotate is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This guide provides an objective comparison of the gold-standard isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is based on established principles of bioanalytical method validation and data from closely related compounds to provide a reliable framework for method selection.
Executive Summary
Isotope Dilution LC-MS/MS stands out as the premier method for this compound quantification, offering unparalleled specificity, accuracy, and sensitivity. While HPLC-UV provides a more accessible and cost-effective option for routine analysis of less complex samples, and GC-MS offers high chromatographic efficiency for volatile compounds, neither can match the robustness and reliability of isotope dilution, especially in complex biological matrices.
Quantitative Performance Comparison
The selection of an analytical method is a critical decision that depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired level of accuracy and precision. The following table summarizes the typical performance characteristics for the quantification of this compound or structurally similar compounds using the three analytical techniques.
| Parameter | Isotope Dilution LC-MS/MS | HPLC-UV | GC-MS (without Isotope Dilution) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~1 ng/mL | ~100 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 2% | < 10% |
| Specificity | Very High | Moderate | High |
| Matrix Effect | Minimal | Moderate to High | Moderate |
Method Comparison at a Glance
Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Isotope dilution mass spectrometry is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[1][2] This internal standard is chemically identical to the analyte but has a different mass, allowing for highly accurate and precise measurement by correcting for variations in sample preparation and instrument response.[1]
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing isotopically labeled this compound (e.g., [¹³C,¹⁵N₂]-methyl orotate).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its isotopically labeled internal standard would be monitored.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of compounds that possess a UV chromophore, such as this compound.
Sample Preparation:
-
To 100 µL of a sample (e.g., dissolved pharmaceutical formulation), add 900 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC-UV Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector would be set to the wavelength of maximum absorbance for this compound.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility. A study on the determination of orotic acid involved its derivatization to the corresponding methyl ester, which is this compound.[3]
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
For compounds requiring derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to convert the analyte to a more volatile form.
-
Inject the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to ensure good separation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Signaling Pathways and Logical Relationships
The quantification of this compound is often relevant in the context of pyrimidine metabolism. Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application. For regulated bioanalysis in complex matrices where accuracy and reliability are paramount, Isotope Dilution LC-MS/MS is the unequivocal method of choice. Its ability to correct for matrix effects and procedural losses ensures the highest quality data. For routine quality control of simpler sample matrices where the highest sensitivity is not required, HPLC-UV offers a practical and economical alternative. GC-MS can be a powerful tool, particularly when high chromatographic resolution is needed, but often requires a derivatization step which can add complexity to the workflow. Ultimately, a thorough validation of the chosen method is essential to ensure that the generated data is fit for its intended purpose.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical derivatization-a tool for determination of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS for the Quantification of Methyl Orotate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical compounds is paramount in drug development and research. Methyl orotate, a key intermediate in various metabolic pathways and a potential therapeutic agent, requires robust and reliable analytical methods for its measurement in biological matrices. This guide provides an objective comparison of two of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on established principles and data from the analysis of orotic acid and other similar small molecules, providing a framework for method selection and cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is often favored for its simplicity, cost-effectiveness, and robustness in routine analyses. The following protocol is adapted from established methods for the closely related compound, orotic acid[1].
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column designed for polar compounds, such as the Hydrosphere C18, can provide good retention for highly polar molecules even with aqueous mobile phases[1].
-
Mobile Phase : An isocratic mobile phase, for instance, 20 mM potassium phosphate buffer adjusted to an acidic pH (e.g., 2.5), is typically effective.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detection at approximately 280 nm, which should be optimized based on the UV absorption maximum of this compound.
-
Run Time : A typical run time is around 10 minutes per sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies where low detection limits and high selectivity are required[2][3]. The protocol below is based on methods developed for orotic acid in biological samples[4][5].
-
Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for fast and efficient separation.
-
Mobile Phase : A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or a low concentration of ammonium acetate (e.g., 2.5 mM)[5].
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate : 0.4 - 0.6 mL/min.
-
Injection Volume : 5 µL.
-
Ionization : Electrospray Ionization (ESI) in negative mode is often suitable for organic acids and their esters.
-
Detection : Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The specific precursor-to-product ion transitions for this compound and an internal standard (ideally, a stable isotope-labeled version of this compound) must be determined experimentally.
-
Example Transition for Orotic Acid: m/z 155.1 → 111.1[5]. A similar fragmentation pattern would be established for this compound.
-
-
Run Time : A short run time of approximately 3-5 minutes is achievable[4][6].
Data Presentation: Performance Comparison
The cross-validation of analytical methods involves assessing several key performance parameters. The following table summarizes the expected performance of HPLC-UV versus LC-MS/MS for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | Comments |
| Specificity | Moderate to Good | Excellent | HPLC-UV relies on chromatographic retention time, which can be susceptible to interferences from co-eluting compounds. LC-MS/MS uses MRM, which provides a much higher degree of certainty in identification[3]. |
| Linearity (R²) | > 0.999[1] | > 0.995 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | ng/mL range (e.g., 10-100 ng/mL) | pg/mL to low ng/mL range (e.g., 0.1-10 ng/mL) | LC-MS/MS is significantly more sensitive, making it suitable for trace-level quantification in biological matrices[2][7]. |
| Precision (%RSD) | < 5% | < 15% (as per regulatory guidelines)[7] | Both methods can achieve high precision. The acceptable relative standard deviation (RSD) is often dependent on regulatory requirements. |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | Both techniques can provide high accuracy. LC-MS/MS often uses a stable isotope-labeled internal standard to correct for matrix effects and variations in recovery[8]. |
| Analysis Time per Sample | ~10 minutes | ~3-5 minutes | Modern UPLC systems coupled with MS/MS allow for higher throughput[6]. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and method development can be more straightforward. LC-MS/MS requires more significant capital investment and specialized expertise. |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for analyzing this compound.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV is a reliable, cost-effective, and robust method suitable for routine analysis, quality control of bulk substances, or studies where analyte concentrations are expected to be relatively high.
-
LC-MS/MS is the superior choice for bioanalytical applications requiring high sensitivity, high specificity, and high throughput, such as pharmacokinetic studies, therapeutic drug monitoring, and analysis in complex biological matrices.[2][3]
A cross-validation approach ensures that data generated by either method is reliable and comparable. Often, methods are developed using LC-MS/MS for its discovery power and then transferred to a simpler HPLC-UV method for routine applications once the analytical challenges are well understood.
References
- 1. Analysis of Orotic Acid in Yogurt : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. rsc.org [rsc.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
- 6. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Methyl Orotate as a Metabolic Label: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl orotate as a metabolic labeling agent against other common alternatives for tracking nucleic acid biosynthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate metabolic label for your research needs.
Introduction to Metabolic Labeling with this compound
Metabolic labeling is a powerful technique for monitoring the synthesis of biomolecules in living cells. By introducing a labeled precursor, researchers can trace its incorporation into downstream products, providing insights into metabolic pathways and cellular dynamics. This compound, a derivative of orotic acid, serves as a precursor for the de novo biosynthesis of pyrimidine nucleotides, the building blocks of RNA and DNA. The underlying principle is that the methyl ester of orotate is readily hydrolyzed in vivo to orotic acid, which then enters the pyrimidine synthesis pathway. This makes isotopically labeled this compound a potential tool for tracking the synthesis of new nucleic acids.
The Metabolic Fate of this compound
Upon cellular uptake and hydrolysis, the orotate moiety from this compound enters the de novo pyrimidine biosynthetic pathway. Orotic acid is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase. OMP is then decarboxylated to form uridine monophosphate (UMP), a central precursor for all pyrimidine nucleotides. UMP can be phosphorylated to UTP for RNA synthesis or converted to CTP. For DNA synthesis, UTP is first reduced to dUTP, which is then converted to dTMP. This pathway highlights the specificity of orotate as a direct precursor to pyrimidine nucleotides.
Comparison with Alternative Metabolic Labels
The choice of a metabolic label depends on the specific research question, the biological system, and the analytical method. Here, we compare this compound (based on data for orotic acid) with commonly used nucleoside analogs for labeling RNA and DNA.
| Feature | This compound (inferred from Orotic Acid) | Uridine Analogs (e.g., 5-Bromouridine - BrU) | Thymidine Analogs (e.g., 5-Ethynyl-2'-deoxyuridine - EdU) |
| Primary Target | RNA and DNA | Primarily RNA | Primarily DNA |
| Pathway | De novo pyrimidine synthesis | Nucleoside salvage pathway | Nucleoside salvage pathway |
| Specificity | High for pyrimidines. Labels both RNA and DNA. In the liver, [3H]orotic acid provides very specific labeling of RNA with minimal protein labeling.[1] | High for RNA. Incorporated in place of uridine. | High for DNA. Incorporated in place of thymidine. |
| Incorporation Efficiency | Dependent on the activity of the de novo pathway, which can be cell-type specific. | Generally efficient and can be detected within short labeling periods (e.g., 1 hour).[2] | Efficiently incorporated into the DNA of dividing cells during the S-phase.[3][4] |
| Potential for Off-Target Effects | Minimal, as it is a natural intermediate. High concentrations of orotic acid can inhibit [3H]thymidine incorporation into DNA.[5] | Can be cytotoxic at high concentrations or with prolonged exposure. | Requires DNA denaturation for detection with some analogs (e.g., BrdU), which can affect sample integrity. EdU detection with "click chemistry" is less harsh.[3][4] |
| Detection Methods | Mass spectrometry (for stable isotopes), liquid scintillation counting (for radioisotopes).[6] | Antibody-based detection (e.g., anti-BrdU antibodies for BrU), click chemistry for analogs with bioorthogonal handles.[2] | Antibody-based detection (BrdU, CldU, IdU), click chemistry (EdU).[3][4] |
Experimental Protocols
The following are generalized protocols for metabolic labeling using isotopically labeled orotic acid, which can be adapted for this compound.
Protocol 1: Radiolabeling of RNA with [³H]Orotic Acid
This protocol is adapted from methods used to measure the rate of RNA synthesis.[6]
-
Cell Culture: Plate cells at a desired density and allow them to adhere and resume proliferation.
-
Labeling: Add [³H]orotic acid to the cell culture medium at a final concentration of 1-5 µCi/mL. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for each cell type and experimental condition.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
RNA Isolation: Isolate total RNA using a standard method such as phenol-chloroform extraction or a commercial kit.[6]
-
Quantification: Measure the total RNA concentration using UV spectrophotometry at 260 nm.
-
Radioactivity Measurement: Take an aliquot of the purified RNA, add it to a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[6]
-
Data Analysis: Calculate the specific activity of the RNA as CPM per microgram of RNA to determine the rate of incorporation.[6]
Protocol 2: Stable Isotope Labeling and Mass Spectrometry Analysis
This protocol is designed for tracing the incorporation of a stable isotope-labeled precursor into nucleic acids.
-
Cell Culture: Grow cells in a standard medium.
-
Labeling: Replace the standard medium with a medium containing the desired concentration of isotopically labeled this compound (e.g., [¹³C] or [¹⁵N]-methyl orotate). The labeling duration will depend on the turnover rate of the nucleic acids of interest.
-
Nucleic Acid Extraction: Harvest the cells and extract total RNA and/or DNA.
-
Hydrolysis: Hydrolyze the purified nucleic acids into individual nucleosides or nucleobases using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the resulting mixture of nucleosides/nucleobases by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Determine the isotopic enrichment in the pyrimidine nucleosides/nucleobases by monitoring the mass shift corresponding to the incorporated stable isotope.
Conclusion
This compound, as a precursor for the de novo pyrimidine synthesis pathway, represents a highly specific tool for metabolically labeling both RNA and DNA. Its main advantage lies in its direct entry into a central biosynthetic pathway, potentially minimizing off-target effects associated with some nucleoside analogs. While uridine and thymidine analogs offer more targeted labeling of RNA and DNA respectively, and benefit from well-established detection methods, this compound provides a means to study the overall de novo synthesis of pyrimidines and their subsequent incorporation into all nucleic acids. The choice between these labels will ultimately depend on the specific biological question being addressed. For studies focusing on the regulation of the de novo pyrimidine pathway or requiring a broad overview of new nucleic acid synthesis, isotopically labeled this compound is a valuable tool.
References
- 1. [Problems associated with the labelling of RNA with radioactive precursors in vivo (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lecturio.com [lecturio.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Fates of Methyl Orotate and Orotic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of methyl orotate and orotic acid, drawing upon available experimental data. While direct comparative pharmacokinetic studies are limited, this document synthesizes existing knowledge to infer the metabolic pathways and potential differences between these two compounds.
Introduction
Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, is essential for the synthesis of DNA and RNA.[1] Its methyl ester, this compound, is a synthetic derivative. Understanding the metabolic journey of both compounds is crucial for their potential therapeutic applications and for assessing their pharmacological profiles. Evidence suggests that this compound likely functions as a prodrug, being converted to the biologically active orotic acid in vivo.
Metabolic Pathways
The metabolic pathway of orotic acid is well-established. It is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), and subsequently to uridine-5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
It is hypothesized that this compound, upon entering the body, is rapidly hydrolyzed by ubiquitous esterase enzymes into orotic acid and methanol. This conversion would allow this compound to enter the same metabolic pathway as orotic acid. A study has shown that orotic acid and its methyl ester exhibit similar inhibitory effects on DNA synthesis in hepatoma cells, supporting the notion that this compound's biological activity is mediated through its conversion to orotic acid.
Quantitative Data Comparison
| Parameter | Orotic Acid | This compound (inferred) |
| Bioavailability | Variable, dependent on formulation and route of administration. | Potentially higher oral bioavailability due to increased lipophilicity, facilitating absorption across cell membranes. |
| Metabolism | Primarily converted to OMP by OPRT in the pyrimidine synthesis pathway. | Expected to be first hydrolyzed to orotic acid by esterases, then follows the same pathway as orotic acid. |
| Active Metabolite | Orotic acid itself is the active precursor for pyrimidine synthesis. | Orotic acid. |
| Potential Byproducts | None | Methanol |
| Excretion | Excess orotic acid is excreted in the urine. | The orotate moiety would be excreted as orotic acid or its metabolites. Methanol is metabolized and excreted. |
Experimental Protocols
To definitively compare the metabolic fates of this compound and orotic acid, the following experimental protocols could be employed.
In Vitro Hydrolysis of this compound in Liver Microsomes
Objective: To determine the rate of conversion of this compound to orotic acid in a liver homogenate, simulating first-pass metabolism.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes can be prepared from homogenized liver tissue of a relevant species (e.g., rat, human) by differential centrifugation.
-
Incubation: this compound is incubated with the prepared liver microsomes in a buffered solution at 37°C. Control incubations without the substrate or with heat-inactivated microsomes should be included.
-
Sample Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile). The concentrations of both this compound and the formed orotic acid are quantified using a validated analytical method such as LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound and the rate of appearance of orotic acid are calculated to determine the hydrolysis rate.
Comparative Pharmacokinetic Study in an Animal Model
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of this compound and orotic acid following oral administration.
Methodology:
-
Animal Model: A suitable animal model (e.g., rats) is divided into two groups.
-
Dosing: One group receives an oral dose of orotic acid, and the other group receives an equimolar oral dose of this compound.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Preparation: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of both this compound and orotic acid in the plasma samples are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated for both compounds and their metabolites.
Analytical Method for Simultaneous Quantification
Objective: To develop and validate a method for the simultaneous measurement of this compound and orotic acid in biological matrices (e.g., plasma, urine).
Methodology:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a suitable technique due to its high sensitivity and selectivity.
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile, followed by centrifugation, can be used to extract the analytes from plasma.
-
Chromatographic Separation: A C18 reversed-phase column with a gradient mobile phase (e.g., water with formic acid and acetonitrile with formic acid) can be used to separate this compound and orotic acid.
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and an internal standard.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Conclusion
The available evidence strongly suggests that this compound acts as a prodrug for orotic acid, undergoing hydrolysis by esterases to release the active compound. This conversion would likely lead to a similar metabolic fate for both compounds, with the primary difference being the initial absorption and hydrolysis phase of this compound. The increased lipophilicity of this compound may offer advantages in terms of oral bioavailability. However, direct comparative studies with quantitative data are needed to confirm these inferences and to fully characterize the pharmacokinetic profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative studies.
References
Evaluating the Off-Target Effects of Methyl Orotate Labeling: A Comparative Guide
In the realm of cellular research, metabolic labeling stands as a cornerstone technique for elucidating dynamic processes such as DNA replication, transcription, and post-translational modifications. The choice of labeling agent is critical, as off-target effects can significantly impact the biological system under investigation, leading to misinterpretation of experimental results. This guide provides a comprehensive comparison of the off-target effects of methyl orotate labeling with two widely used alternatives: 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU).
Executive Summary
While this compound is a valuable tool for tracking nucleotide metabolism, its potential off-target effects, primarily stemming from its role in the de novo pyrimidine biosynthesis pathway, warrant careful consideration. This guide synthesizes available experimental data to compare the known off-target effects of this compound with those of EdU and BrdU. The evidence suggests that both EdU and BrdU can induce significant cellular perturbations, including DNA damage responses and cell cycle arrest. Although direct quantitative comparisons with this compound are limited, the known effects of its precursor, orotic acid, on DNA synthesis and nucleotide pools suggest that high concentrations or prolonged exposure could similarly impact cellular homeostasis.
Data Presentation: Comparison of Off-Target Effects
The following table summarizes the known off-target effects of this compound, EdU, and BrdU based on available literature. It is important to note that direct comparative studies for this compound are scarce, and its effects are often inferred from studies on orotic acid.
| Feature | This compound | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Primary Mechanism of Action | Precursor for de novo pyrimidine synthesis, incorporated into RNA and DNA. | Thymidine analog incorporated into newly synthesized DNA. | Thymidine analog incorporated into newly synthesized DNA. |
| Cytotoxicity (LC50) | Data not widely available. Structurally related orsellinates show LC50 in the micromolar range (e.g., Hexyl orsellinate LC50 = 31 µM)[1]. | Cell-type dependent. Can induce apoptosis, particularly in sensitive cell lines like mouse embryonic stem cells[2]. | Generally considered less cytotoxic than EdU in the short term, but can still induce apoptosis at high concentrations or with prolonged exposure. |
| Cell Cycle Perturbation | Orotic acid (precursor) can inhibit DNA synthesis and cell proliferation.[3] It can cause an increase in the UTP/ATP ratio. | Can cause a robust G2/M phase cell cycle arrest.[2] This effect is more profound than that observed with BrdU. | Induces cell cycle delay and arrest, often in the G0/G1 or G1 phase, and reduces the proportion of cells in the S-phase.[4] |
| DNA Damage Response | Not well-characterized for this compound itself. Orotic acid can inhibit DNA synthesis, which may indirectly trigger a damage response. | Induces a more potent DNA damage response than BrdU, characterized by the formation of γH2AX and 53BP1 foci.[5] | Can induce DNA damage, though the response is generally considered less severe than that of EdU. BrdU incorporation itself can be a minor cause of DNA damage.[6] |
| Perturbation of Nucleotide Pools | Orotic acid increases UTP levels and can decrease ATP levels, leading to an imbalance in nucleotide pools.[7] | Not a primary off-target effect, but downstream consequences of DNA damage response could indirectly affect nucleotide metabolism. | Can disturb the nucleotide pathway, especially at high concentrations.[4] |
Signaling Pathways and Experimental Workflows
To understand the off-target effects of these labeling agents, it is crucial to consider the cellular pathways they influence.
De Novo Pyrimidine Biosynthesis Pathway
This compound directly enters the de novo pyrimidine biosynthesis pathway. An excess of this compound can perturb the delicate balance of this pathway, leading to altered nucleotide pools.
Experimental Workflow for Evaluating Off-Target Effects
A generalized workflow for assessing the off-target effects of metabolic labeling agents is presented below. This workflow integrates cytotoxicity assays, cell cycle analysis, and DNA damage assessment.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxicity of the labeling agent.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound, EdU, or BrdU for the desired labeling period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the LC50 value (the concentration that causes 50% cell death).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To assess the impact of the labeling agent on cell cycle progression.
Methodology:
-
Culture cells with or without the labeling agent for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Nucleotide Pool Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the changes in intracellular nucleotide pools following treatment with the labeling agent.
Methodology:
-
Culture cells with or without the labeling agent.
-
Harvest a known number of cells and rapidly quench metabolic activity by washing with ice-cold PBS.
-
Extract nucleotides by adding a cold extraction buffer (e.g., 0.5 M perchloric acid).
-
Neutralize the extract with a suitable buffer (e.g., potassium carbonate).
-
Centrifuge to remove precipitated salts.
-
Analyze the supernatant using a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., a mixture of potassium phosphate buffer and methanol) to separate the different nucleotide species.
-
Detect nucleotides using a UV detector at 254 nm.
-
Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.
Conclusion
The selection of a metabolic labeling agent requires a careful balance between labeling efficiency and the potential for off-target effects. While EdU and BrdU are powerful tools for studying DNA synthesis, they can induce significant cellular stress, including DNA damage and cell cycle arrest. This compound, as a precursor in the de novo pyrimidine pathway, presents a different set of potential off-target effects primarily related to the perturbation of nucleotide pools.
Researchers and drug development professionals should be aware of these potential artifacts and design experiments with appropriate controls to mitigate their impact. The choice of labeling agent should be guided by the specific biological question and the sensitivity of the experimental system. For long-term studies or in sensitive cell types, a thorough evaluation of the off-target effects of the chosen labeling agent is highly recommended. Further research is needed to provide a direct and quantitative comparison of the off-target effects of this compound with other commonly used metabolic labeling agents.
References
- 1. Cytotoxic activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Flow cytometric analysis of genetic damage, effect on cell cycle progression, and apoptosis by thiophanate-methyl in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Estimation of human blood LC50 values for use in modeling of in vitro-in vivo data of the ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
